c-Fms-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H30N2O5 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[3-[4-[(4-ethylphenyl)methoxy]-3-methoxyphenyl]azetidin-1-yl]-[4-(2-hydroxyethoxy)-2-pyridinyl]methanone |
InChI |
InChI=1S/C27H30N2O5/c1-3-19-4-6-20(7-5-19)18-34-25-9-8-21(14-26(25)32-2)22-16-29(17-22)27(31)24-15-23(10-11-28-24)33-13-12-30/h4-11,14-15,22,30H,3,12-13,16-18H2,1-2H3 |
InChI Key |
KVXLTGRHKNTTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3CN(C3)C(=O)C4=NC=CC(=C4)OCCO)OC |
Origin of Product |
United States |
Foundational & Exploratory
c-Fms-IN-8: A Technical Guide to a Potent CSF-1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the small molecule inhibitor, c-Fms-IN-8. The core focus of this document is to detail its primary molecular target, summarize its inhibitory activity, and provide insights into the experimental protocols used for its characterization. This guide is intended to serve as a valuable resource for researchers in oncology, immunology, and neuroinflammatory diseases where the target of this compound plays a critical role.
Core Target and Mechanism of Action
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.[1][2][3][4] CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells.[5] Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. This compound functions as a Type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase domain, thereby locking the receptor in a non-functional state and preventing its activation.
Quantitative Inhibitory Profile
The inhibitory potency of this compound against its primary target has been determined through biochemical assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 9.1 nM | CSF-1R (c-Fms) | Biochemical Kinase Assay | [1][2][3][4] |
| IC50 | 0.8 nM | c-FMS kinase | Biochemical Kinase Assay |
Note: IC50 values can vary between different assay formats and conditions.
Key Signaling Pathways
Inhibition of CSF-1R by this compound disrupts multiple downstream signaling pathways that are critical for the function of myeloid cells. The primary pathways affected include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. These pathways collectively regulate cell survival, proliferation, and inflammatory responses.
Caption: CSF-1R signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound and similar CSF-1R inhibitors.
Biochemical Kinase Assay (Example Protocol)
This protocol is a representative example of how the IC50 value for a CSF-1R inhibitor might be determined in a biochemical setting.
Objective: To determine the in vitro inhibitory activity of this compound against the purified CSF-1R kinase domain.
Materials:
-
Recombinant human CSF-1R (kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test inhibitor)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted this compound.
-
Add the recombinant CSF-1R enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP (or just cold ATP for luminescence-based assays).
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or the detection reagent for luminescence assays).
-
For radiometric assays, spot the reaction mixture onto a filter membrane, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For luminescence-based assays, measure the luminescence signal according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Western Blot Assay for CSF-1R Phosphorylation
This protocol describes how to assess the ability of this compound to inhibit CSF-1-induced autophosphorylation of CSF-1R in a cellular context.
Objective: To determine the effect of this compound on CSF-1-stimulated CSF-1R phosphorylation in a relevant cell line.
Materials:
-
A cell line expressing CSF-1R (e.g., bone marrow-derived macrophages, THP-1, or engineered cell lines)
-
Cell culture medium and supplements
-
Recombinant human CSF-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CSF-1R (e.g., Tyr723), anti-total-CSF-1R
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Plate the CSF-1R expressing cells and allow them to adhere.
-
Serum-starve the cells for several hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a predetermined concentration of recombinant human CSF-1 for a short period (e.g., 5-15 minutes) at 37°C.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-CSF-1R overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total CSF-1R or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities to determine the dose-dependent inhibition of CSF-1R phosphorylation by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a CSF-1R inhibitor like this compound in a cell-based assay.
References
Introduction to the c-Fms Receptor Tyrosine Kinase
An In-Depth Technical Guide to c-Fms-IN-8 Pathway Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms or CD115, is a cell-surface receptor tyrosine kinase that plays a pivotal role in the regulation of the myeloid lineage.[1] Encoded by the CSF1R proto-oncogene, this receptor is essential for the survival, proliferation, and differentiation of monocytes, macrophages, and their progenitor cells.[1][2] The binding of its primary ligands, Colony-Stimulating Factor 1 (CSF-1 or M-CSF) and Interleukin-34 (IL-34), triggers a signaling cascade that is fundamental to immune response, bone metabolism, and tissue homeostasis.[1][3] Given its role in macrophage function, the c-Fms pathway is implicated in various pathologies, including chronic inflammatory diseases like rheumatoid arthritis, neurodegenerative disorders, and cancer, where it supports tumor-associated macrophages (TAMs).[4][5] This makes c-Fms a compelling target for therapeutic intervention. This compound is a potent, type II inhibitor of c-Fms, offering a valuable tool for investigating the biological consequences of this pathway's inhibition.[6][7]
The c-Fms Signaling Pathway
The activation of the c-Fms receptor initiates a complex network of intracellular signaling events. The process begins when a ligand (CSF-1 or IL-34) binds to the extracellular domain of the receptor.
-
Ligand Binding and Dimerization: Ligand binding induces the formation of a homodimer of two c-Fms receptor molecules.[3][8]
-
Autophosphorylation: This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues within the cytoplasmic tail. Key murine phosphorylation sites include Y559, Y697, Y706, Y721, and Y807.[8]
-
Downstream Signal Transduction: The newly phosphorylated tyrosine residues act as docking sites for various SH2 domain-containing signaling proteins. This recruitment activates multiple downstream pathways critical for cellular responses:[2][3][8]
The culmination of these signaling events governs the physiological functions of myeloid cells, including differentiation, migration, and cytokine production.
Mechanism and Potency of this compound
This compound is characterized as a Type II inhibitor of the c-Fms kinase.[6][7] Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors stabilize the inactive "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of action provides a distinct and often more selective inhibition profile. This compound demonstrates high potency in enzymatic assays.
Table 1: Potency of this compound
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |
|---|
| this compound | c-Fms (CSF-1R) | Enzymatic | 9.1 nM |[6][7] |
Comparative Analysis of c-Fms Inhibitors
To provide context for the activity of this compound, the following table summarizes the potency of several other well-characterized small-molecule inhibitors of c-Fms. This data is crucial for selecting the appropriate tool compound for a given research application.
Table 2: Comparative Potency of Various c-Fms Kinase Inhibitors
| Inhibitor | Target(s) | Potency (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| This compound | c-Fms | 9.1 nM (IC₅₀) | [6][7] |
| c-Fms-IN-1 | c-Fms | 0.8 nM (IC₅₀) | [9] |
| CSF1R-IN-1 | CSF1R | 0.5 nM (IC₅₀) | [9] |
| Sotuletinib (BLZ945) | CSF-1R | 1 nM (IC₅₀) | [10][11] |
| Ki-20227 | c-Fms, VEGFR2 | 2 nM (IC₅₀) | [7] |
| Edicotinib (JNJ-527) | CSF-1R, KIT, FLT3 | 3.2 nM (IC₅₀) | [7][9] |
| Linifanib (ABT-869) | CSF-1R, KDR, Flt-1/3 | 3 nM (IC₅₀), 3 nM (Kᵢ) | [9][12][13] |
| ARRY-382 | CSF1R | 9 nM (IC₅₀) | [7][10] |
| Pexidartinib (PLX-3397) | CSF1R, c-Kit | 20 nM (IC₅₀) | [10][11] |
| GW2580 | c-Fms | 30 nM (IC₅₀) | [10] |
| Pazopanib | c-Fms, VEGFR, PDGFR | 146 nM (IC₅₀) | [11] |
| Imatinib | c-Fms, Abl, c-Kit, PDGFR | 120 nM (Kᵢ) |[12][13] |
Experimental Protocols
In Vitro Kinase Assay for c-Fms Inhibition
This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against the isolated c-Fms kinase domain.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 1 µM to 0.05 nM) in DMSO, followed by a further dilution in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted compound. To each well, add the recombinant human c-Fms kinase enzyme and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Initiation: Start the kinase reaction by adding a solution containing ATP at a concentration near its Km value for c-Fms.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. A common method is to use an ADP-Glo™ or similar assay that measures ADP production as a proxy for kinase activity. The signal (e.g., luminescence) is inversely proportional to the inhibitor's potency.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based c-Fms Autophosphorylation Assay
This protocol describes a method to measure the ability of this compound to inhibit ligand-induced c-Fms phosphorylation in a cellular context.[12][13]
Methodology:
-
Cell Culture: Plate cells that endogenously express c-Fms (e.g., human monocytes or the murine M-NFS-60 cell line) in 96-well plates and allow them to adhere.[5]
-
Serum Starvation: To reduce basal receptor activation, culture the cells in a low-serum or serum-free medium for 4-24 hours prior to the experiment.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a predetermined concentration of recombinant human or murine CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C to induce receptor autophosphorylation.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Analysis: Determine the protein concentration of the lysates. Analyze the levels of phosphorylated c-Fms (p-c-Fms) and total c-Fms using Western blotting or a sandwich ELISA.
-
Quantification: For Western blots, quantify the band intensity using densitometry. Normalize the p-c-Fms signal to the total c-Fms signal.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the CSF-1 stimulated control and determine the cellular IC₅₀ value.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. CSF-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. olopatadinehydrochloride.com [olopatadinehydrochloride.com]
- 4. med.stanford.edu [med.stanford.edu]
- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 9. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. abmole.com [abmole.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
The Role of Colony-Stimulating Factor 1 Receptor (CSF-1R) in Macrophage Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Colony-Stimulating Factor 1 Receptor (CSF-1R) and its critical function in the differentiation of macrophages. We will delve into the intricate signaling pathways, present quantitative data on its functional impact, and provide detailed experimental protocols for studying this essential biological process.
Introduction to CSF-1R and Macrophage Lineage Commitment
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase encoded by the c-fms proto-oncogene, is a pivotal regulator of the mononuclear phagocyte system.[1][2] Its activation is essential for the survival, proliferation, differentiation, and migration of macrophages and their progenitors.[1][3][4] CSF-1R is activated by two distinct ligands: Colony-Stimulating Factor 1 (CSF-1, also known as M-CSF) and Interleukin-34 (IL-34).[4][5] While both ligands bind to and activate CSF-1R, their distinct expression patterns suggest complementary and non-redundant roles in regulating macrophage development in different tissues.[1][6]
Upon ligand binding, CSF-1R dimerizes, leading to the activation of its intrinsic tyrosine kinase activity and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[5][7][8] This phosphorylation creates docking sites for a multitude of downstream signaling proteins, initiating a complex network of signaling cascades that orchestrate the macrophage differentiation program.[4] This process drives hematopoietic stem cells and monocyte precursors to commit to the macrophage lineage, giving rise to the diverse populations of tissue-resident macrophages found throughout the body.[5][6][9]
The CSF-1R Signaling Cascade in Macrophage Differentiation
The binding of CSF-1 or IL-34 to CSF-1R triggers a cascade of intracellular events that are fundamental to macrophage differentiation. This process begins with receptor autophosphorylation, which activates several key signaling pathways.
Key Downstream Signaling Pathways:
-
PI3K/Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) is recruited to the phosphorylated Tyr-721 residue on the activated CSF-1R.[3][5][10] This activation leads to the production of PIP3, which in turn activates Akt (Protein Kinase B). The PI3K/Akt pathway is crucial for promoting cell survival and proliferation, two processes intrinsically linked to successful differentiation.[5][11]
-
RAS/RAF/MEK/ERK Pathway: The Growth factor receptor-bound protein 2 (Grb2) adapter protein binds to the activated CSF-1R, recruiting the Son of Sevenless (Sos) guanine nucleotide exchange factor.[5] This complex activates Ras, which in turn initiates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2. The ERK1/2 pathway plays a central role in CSF-1R-mediated macrophage differentiation.[5]
-
PLC-γ2 Pathway: Studies have shown that Tyr-721 and Tyr-807 are involved in promoting macrophage differentiation through the Phospholipase C-γ2 (PLC-γ2) pathway.[5]
-
SFK-Dependent Pathways: Src family kinases (SFKs) can associate with the activated CSF-1R at the pTyr-559 residue, contributing to macrophage proliferation.[5]
The phosphorylation of specific tyrosine residues on the CSF-1R intracellular domain dictates the downstream signaling events and, consequently, the cellular outcome. Mutations in these key tyrosine residues have been shown to impair proliferation and differentiation, highlighting their critical role in receptor function.[2][12] For instance, the juxtamembrane domain residue Tyr-559 and the activation loop residue Tyr-807 are particularly important for robust CSF-1R tyrosine phosphorylation in vivo and are critical for CSF-1-induced proliferation and differentiation.[2][5][12]
Quantitative Data on CSF-1R Function in Macrophage Differentiation
The activation or inhibition of CSF-1R signaling has profound and quantifiable effects on macrophage phenotype and function. The following tables summarize key quantitative findings from studies investigating the role of CSF-1R.
Table 1: Effect of CSF-1R Signaling on Macrophage Marker Expression
| Condition | Cell Type | Marker | Change in Expression | Reference |
| CSF-1 Stimulation | Murine Bone Marrow Macrophages (BMM) | Mac-1 (CD11b) | Increased expression over differentiation period | [2] |
| CSF-1R Inhibition (PLX3397) | M2 Polarized Macrophages | CD163 (M2 marker) | Significantly decreased | [13] |
| CSF-1R Inhibition (PLX3397) | M2 Polarized Macrophages | CD86 (M1 marker) | Increased | [13] |
| CSF-1R Inhibition (PLX3397) | M2 Polarized Macrophages | MRC1 (CD206, M2 marker) | Decreased gene expression | [13] |
| CSF-1R Inhibition (PLX3397) | M2 Polarized Macrophages | CCL5, CCR7 (M1 markers) | Increased gene expression | [13] |
| M-CSF induced differentiation | Human Monocytes | CD14 | Maintained/Increased | [14] |
| M-CSF induced differentiation | Human Monocytes | CD11b | Increased | [14] |
Table 2: Functional Consequences of Modulating CSF-1R Activity
| Modulation | Cellular Process | Observation | Reference |
| CSF-1R Y559F Mutation | Proliferation & Differentiation | Severely compromised in response to CSF-1 | [12] |
| CSF-1R Y807F Mutation | Proliferation & Differentiation | Severely compromised in response to CSF-1 | [12] |
| CSF-1R pTyr-721 Signaling | Macrophage Polarization | Suppresses M1 phenotype, enhances M2 phenotype | [10] |
| CSF-1R Inhibition (Antibody) | Tumor-Associated Macrophages (TAMs) | Strong reduction of F4/80+ TAMs in animal models | [15] |
| CSF-1R Blockade (Antibody) | Lamina Propria Macrophages | >95% reduction of Csf1r-EGFP+ macrophages | [16] |
| CSF-1 Treatment | Neonatal Rats | Increased hepatic macrophage content and liver growth | [17] |
Experimental Protocols for Studying CSF-1R Function
Investigating the role of CSF-1R in macrophage differentiation requires robust and reproducible experimental protocols. This section details key methodologies for in vitro differentiation and subsequent analysis.
In Vitro Differentiation of Monocyte-Derived Macrophages (MDMs)
This protocol describes the generation of macrophages from human peripheral blood mononuclear cells (PBMCs) using M-CSF.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Adherence: Plate PBMCs in a T75 flask or culture dish with RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.
-
Removal of Non-adherent Cells: Gently wash the plate/flask twice with warm PBS or serum-free medium to remove non-adherent lymphocytes.
-
Differentiation: Add complete RPMI 1640 medium (containing 10% FBS) supplemented with 40-50 ng/mL of recombinant human M-CSF.[18]
-
Incubation: Culture the cells for 6 to 7 days at 37°C in a 5% CO₂ incubator.[18][19]
-
Media Change: Replenish the culture medium with fresh M-CSF-containing medium every 3-4 days.[18]
-
Harvesting: After 6-7 days, cells will have differentiated into macrophages and can be harvested using a cell scraper or cold PBS/EDTA solution for downstream analysis.
Analysis of CSF-1R Signaling and Macrophage Phenotype
Once macrophages are differentiated, various techniques can be employed to analyze the effects of CSF-1R signaling.
A. Western Blotting for Signaling Pathway Activation
This protocol is for detecting the phosphorylation of CSF-1R and its downstream targets.[20]
-
Cell Treatment: Starve differentiated macrophages in serum-free medium for 4-6 hours. Stimulate with a time course of CSF-1 (e.g., 0, 2, 5, 15, 30 minutes). For inhibitor studies, pre-treat cells with a CSF-1R inhibitor for 1-2 hours before CSF-1 stimulation.[20]
-
Lysis: Immediately after stimulation, place the plate on ice and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-CSF1R, anti-p-ERK, anti-p-Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Re-probe the membrane with antibodies for total CSF-1R, ERK, and Akt to confirm equal protein loading.
B. Flow Cytometry for Phenotypic Analysis
This protocol is for analyzing the expression of cell surface markers to characterize macrophage differentiation and polarization.[14][21][22]
-
Cell Preparation: Harvest differentiated macrophages using a non-enzymatic cell dissociation solution. Wash the cells and resuspend in FACS buffer (PBS with 2% FBS and 2mM EDTA).
-
Fc Block: Incubate cells with an Fc receptor blocking antibody for 10-15 minutes to prevent non-specific antibody binding.
-
Staining: Add a cocktail of fluorochrome-conjugated antibodies against macrophage markers (e.g., CD11b, CD14, CD68, F4/80 for general macrophages; CD86 for M1; CD163, CD206 for M2) and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Viability Dye: Resuspend cells in FACS buffer containing a viability dye (e.g., 7-AAD, DAPI) to exclude dead cells from the analysis.[14]
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Gating Strategy: Gate on viable, single cells, and then analyze the expression of macrophage markers on the population of interest.
C. Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the expression of genes associated with macrophage differentiation and polarization.[10]
-
Cell Treatment: Treat differentiated macrophages with CSF-1, cytokines (for polarization), or CSF-1R inhibitors for a specified period (e.g., 6-24 hours).
-
RNA Extraction: Lyse cells directly in the culture plate and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize cDNA from 0.5-1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., CSF1R, PU.1, MRC1 (CD206), NOS2 (iNOS), ARG1) and a housekeeping gene (e.g., HPRT, GAPDH).
-
Data Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCT method, normalizing to the housekeeping gene.[10]
References
- 1. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1 receptor structure/function in MacCsf1r–/– macrophages: regulation of proliferation, differentiation, and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Migration and Its Regulation by CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Function of CSF1 and IL34 in Macrophage Homeostasis, Inflammation, and Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. biorxiv.org [biorxiv.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Delivery of CSF-1R to the lumen of macropinosomes promotes its destruction in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CSF-1 receptor structure/function in MacCsf1r-/- macrophages: regulation of proliferation, differentiation, and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for differentiation of functional macrophages from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The role of CSF1R-dependent macrophages in control of the intestinal stem-cell niche - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrophage colony-stimulating factor increases hepatic macrophage content, liver growth, and lipid accumulation in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - EE [thermofisher.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]
- 22. miltenyibiotec.com [miltenyibiotec.com]
Foundational Research on c-Fms Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the Colony-Stimulating Factor 1 Receptor (c-Fms), a critical signaling protein in cellular development, homeostasis, and disease. We will explore its activation, downstream pathways, and the experimental methodologies used to elucidate its function, providing a core resource for professionals in life sciences and drug discovery.
Introduction to c-Fms (CSF-1R)
The c-Fms proto-oncogene encodes the Colony-Stimulating Factor 1 Receptor (CSF-1R or CD115), a cell-surface receptor tyrosine kinase (RTK).[1][2] c-Fms is essential for the regulation, survival, proliferation, and differentiation of macrophages and other mononuclear phagocytic cells.[3][4] Its activity is governed by two primary ligands: Colony-Stimulating Factor 1 (CSF-1, also known as M-CSF) and Interleukin-34 (IL-34).[1][5][6][7] The binding of these ligands initiates a cascade of intracellular signaling events that are crucial for both normal physiological processes, such as bone remodeling and innate immunity, and pathological conditions, including cancer, inflammatory diseases, and osteoporosis.[6][7][8][9][10] Given its pivotal role, the c-Fms signaling axis is a significant target for therapeutic intervention.[6][7][11]
Mechanism of c-Fms Activation
The activation of c-Fms follows a canonical model for receptor tyrosine kinases, involving ligand-induced dimerization and subsequent autophosphorylation.
-
Ligand Binding : CSF-1 or IL-34, which exist as homodimers, bind to the extracellular immunoglobulin-like domains of two c-Fms receptor monomers.[12] This binding event brings the receptor chains into close proximity.
-
Dimerization and Kinase Activation : The ligand-mediated dimerization triggers a conformational change in the intracellular domains, activating the intrinsic tyrosine kinase activity of each receptor.[9][13]
-
Trans-Autophosphorylation : The activated kinase domains then phosphorylate each other in trans on multiple specific tyrosine residues within the cytoplasmic tail.[2][9][13] This autophosphorylation is a critical step, as the newly phosphorylated tyrosines create docking sites for various downstream signaling and adaptor proteins.[9]
Key Autophosphorylation Sites and Downstream Effectors
Autophosphorylation of specific tyrosine residues is the central event that dictates the downstream signaling outcomes. Each phosphorylated site can act as a specific docking platform for proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains. While there are some discrepancies in the literature, several key sites in murine c-Fms have been identified.[9]
| Phospho-Tyrosine Site (Murine) | Recruited Protein(s) | Primary Downstream Pathway(s) | Cellular Response(s) |
| Y559 | c-Src, SHIP-1 | PI3K/Akt, Cytoskeletal Reorganization | Proliferation, Survival, Migration |
| Y697 | Grb2, PI3K | Ras/MEK/ERK, PI3K/Akt | Proliferation, Differentiation |
| Y706 | - | - | Differentiation |
| Y721 | PI3K (p85 subunit) | PI3K/Akt | Proliferation, Survival |
| Y807 | - | Increases Kinase Activity | General signal amplification |
| Y921 | Grb2, Shc | Ras/MEK/ERK | Proliferation |
| Y974 | Grb2 | Ras/MEK/ERK | Proliferation |
This table synthesizes data from multiple sources, primarily focusing on murine c-Fms research.[5][9][14]
Major Downstream Signaling Pathways
Upon activation, c-Fms orchestrates a network of signaling pathways that regulate diverse cellular functions. The primary cascades include the PI3K/Akt and Ras/MEK/ERK pathways.[15][16]
Phosphoinositide 3-kinase (PI3K) is a key effector recruited to phosphorylated tyrosines Y559, Y697, and Y721.[5][14] PI3K activation leads to the production of PIP3, which in turn activates Akt (Protein Kinase B). This pathway is a major driver of cell survival and proliferation.[16][17]
The adaptor protein Grb2, often in complex with Sos, binds to phosphorylated tyrosines Y697, Y921, and Y974.[14] This recruitment activates Ras, which initiates the mitogen-activated protein kinase (MAPK) cascade, leading to the sequential activation of Raf, MEK, and finally ERK1/2. The ERK pathway is critical for proliferation, differentiation, and gene expression.[13][17][18]
-
c-Src : The proto-oncogene tyrosine kinase c-Src binds to pY559 and is crucial for mediating cytoskeletal reorganization required for cell migration.[14][19]
-
JAK/STAT : In some contexts, c-Fms activation can also lead to the phosphorylation and activation of JAK kinases and STAT transcription factors.[15]
-
PLC : Phospholipase C (PLC) can be activated downstream of c-Fms, contributing to calcium signaling and survival pathways.[5]
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. The role of the CSF-1 receptor gene (C-fms) in cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-FMS inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.biologists.com [journals.biologists.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Persistent activation of mitogen-activated protein kinases p42 and p44 and ets-2 phosphorylation in response to colony-stimulating factor 1/c-fms signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DAP12 Couples c-Fms Activation to the Osteoclast Cytoskeleton by Recruitment of Syk - PMC [pmc.ncbi.nlm.nih.gov]
c-Fms-IN-8 for Preliminary Cancer Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and their progenitor cells.[1] In the context of cancer, c-Fms signaling is implicated in the regulation of tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment. TAMs can promote tumor growth, invasion, metastasis, and angiogenesis, making c-Fms a compelling target for anti-cancer therapies.[2][3]
c-Fms-IN-8 is a potent and selective Type II inhibitor of the c-Fms kinase.[4] This guide provides a comprehensive overview of the technical aspects of utilizing this compound for preliminary cancer studies, including its mechanism of action, experimental protocols, and data presentation.
Mechanism of Action
This compound exerts its anti-cancer potential by inhibiting the kinase activity of the c-Fms receptor. The binding of its ligand, CSF-1 (or M-CSF), to c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways that promote cell survival and proliferation, primarily the PI3K/Akt and MAPK/ERK pathways.
By binding to the c-Fms kinase domain, this compound blocks this autophosphorylation and subsequent downstream signaling. This inhibition is expected to have a dual effect on cancer:
-
Direct effect on cancer cells (in some cases): Some cancer cells express c-Fms, and its inhibition can directly impede their proliferation and survival.
-
Modulation of the tumor microenvironment: The primary and more established role of c-Fms inhibition is the depletion or repolarization of tumor-promoting TAMs. This can lead to a less immunosuppressive tumor microenvironment and potentially enhance anti-tumor immune responses.
Quantitative Data
To date, specific quantitative data on the efficacy of this compound in various cancer cell lines and in vivo models is limited in publicly available literature. The primary reported quantitative value is its in vitro potency against the isolated enzyme.
| Parameter | Value | Reference |
| c-Fms Kinase Inhibition IC50 | 9.1 nM | [4] |
Further studies are required to determine the IC50 values for cell viability and proliferation in various cancer cell lines, as well as in vivo efficacy data such as tumor growth inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in preliminary cancer studies.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare Reagents: Dilute the recombinant c-Fms kinase, substrate, and ATP in kinase buffer to desired concentrations. Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the this compound dilution (or DMSO for control). Add 2.5 µL of the c-Fms kinase solution and incubate for 10 minutes at room temperature. Initiate the reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Data Analysis: Measure luminescence using a plate reader. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay (CCK-8 Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line known to express c-Fms or a co-culture with macrophages)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells (final volume 200 µL). Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log concentration of this compound.
Western Blot Analysis of Downstream Signaling
This technique is used to confirm that this compound inhibits the c-Fms signaling pathway within cells.
Materials:
-
Cancer cell line or macrophages expressing c-Fms
-
This compound
-
CSF-1 (M-CSF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: phospho-c-Fms (p-c-Fms), total c-Fms, phospho-Akt (p-Akt), total Akt, phospho-ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometry can be used to quantify the changes in protein phosphorylation levels relative to the total protein and loading control.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line that forms tumors in mice
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (at a pre-determined dose and schedule) and the vehicle control to the respective groups. Administration can be via oral gavage, intraperitoneal injection, or other appropriate routes.
-
Monitoring: Measure tumor volume (Volume = (width² x length)/2) and body weight 2-3 times per week. Monitor the general health of the animals.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a defined treatment period), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.
Visualizations
c-Fms Signaling Pathway
Caption: Simplified c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of this compound.
Experimental Workflow for In Vivo Evaluation
References
- 1. Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dojindo.com [dojindo.com]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for c-Fms-IN-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms-IN-8 is a potent and selective Type II inhibitor of the c-Fms kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] The c-Fms/CSF-1R signaling pathway is a critical regulator of the survival, proliferation, differentiation, and function of monocytes, macrophages, and related cell types.[3][4] Dysregulation of this pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases, making c-Fms a compelling target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, signal transduction, and apoptosis.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the c-Fms kinase domain. Upon binding of its ligand, CSF-1 or IL-34, c-Fms dimerizes and undergoes autophosphorylation on multiple tyrosine residues. This phosphorylation creates docking sites for various downstream signaling proteins, activating key pathways such as the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which in turn promote cell survival, proliferation, and differentiation. This compound, as a Type II inhibitor, stabilizes the kinase in an inactive conformation, thereby preventing its activation and blocking these downstream signaling cascades.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | c-Fms (CSF-1R) | [1][2] |
| IC50 | 9.1 nM | [1] |
| Molecular Formula | C₂₇H₃₀N₂O₅ | |
| Molecular Weight | 462.54 g/mol | |
| Solubility | Soluble in DMSO |
Recommended Cell Lines
The choice of cell line is critical for studying the effects of this compound. Below is a list of commonly used cell lines with known c-Fms expression.
| Cell Line | Type | c-Fms Expression Level | Notes |
| RAW 264.7 | Mouse macrophage | High | A widely used model for studying macrophage function and c-Fms signaling.[5][6] |
| THP-1 | Human monocytic leukemia | Moderate (inducible) | Can be differentiated into macrophages using PMA. c-Fms expression is upregulated upon differentiation.[5][6] |
| Mono-Mac 1 | Human monocytic leukemia | Moderate | Shows reduced proliferation in response to CSF-1R inhibition.[7] |
| HL-60 | Human promyelocytic leukemia | Low to moderate (inducible) | c-Fms expression can be induced, and these cells can be differentiated into various myeloid lineages.[8] |
| A549 | Human lung carcinoma | Low | Expresses functional c-Fms, and its invasive potential can be modulated by CSF-1.[9] |
| BT-20 | Human breast carcinoma | Low (inducible) | c-Fms expression can be induced by glucocorticoids. |
Experimental Protocols
Cell Viability and Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell viability and proliferation.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 10 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of c-Fms Signaling
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of c-Fms and downstream signaling proteins like Akt and ERK.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium and serum-free medium
-
Recombinant human or mouse CSF-1
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Fms (Tyr723), anti-c-Fms, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed approximately 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
The next day, replace the complete medium with serum-free medium and incubate for at least 4 hours to reduce basal signaling.
-
-
Inhibitor Pre-treatment and Ligand Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Apoptosis Assay (Caspase-8 Activity)
This protocol measures the activity of caspase-8, an initiator caspase in the extrinsic apoptosis pathway, to determine if this compound induces apoptosis.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well, black, clear-bottom plates
-
Caspase-8 activity assay kit (fluorometric)
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
For adherent cells, seed 20,000 cells per well in 90 µL of medium in a 96-well black, clear-bottom plate and incubate overnight. For suspension cells, seed 80,000 to 200,000 cells per well in 90 µL.
-
Add 10 µL of 10x concentrated this compound dilutions (e.g., 100 nM to 10 µM final concentration) or vehicle control to the wells.
-
Incubate for a desired period to induce apoptosis (e.g., 24-48 hours).
-
-
Caspase-8 Assay:
-
Prepare the caspase-8 substrate working solution according to the kit manufacturer's instructions.
-
Add 100 µL of the working solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/620 nm for a red fluorescent substrate).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only) from all readings.
-
Compare the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in caspase-8 activity.
-
Visualizations
c-Fms (CSF-1R) Signaling Pathway
Caption: c-Fms (CSF-1R) signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for characterizing the effects of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. CSF1R signaling blockade stanches tumor-infiltrating myeloid cells and improves the efficacy of radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increasing c-FMS (CSF-1 receptor) expression decreases retinoic acid concentration needed to cause cell differentiation and retinoblastoma protein hypophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Application Notes and Protocols for In Vivo Dosing and Administration of c-Fms-IN-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of c-Fms-IN-8, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (c-Fms or CSF-1R). Due to the limited availability of published in vivo studies specifically detailing the administration of this compound, this document provides an exemplary protocol based on established methodologies for other c-Fms inhibitors in similar experimental models. Researchers are advised to use this information as a starting point and to perform dose-response studies to determine the optimal experimental conditions for their specific animal model and research question.
Introduction to this compound
This compound is a small molecule inhibitor of the c-Fms receptor tyrosine kinase, with a reported IC50 of 9.1 nM for CSF-1R.[1][2] The c-Fms signaling pathway is crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[3] Dysregulation of this pathway has been implicated in various diseases, including inflammatory disorders like rheumatoid arthritis and certain types of cancer.[1][4] Inhibition of c-Fms is therefore a promising therapeutic strategy. While in vitro data for this compound is available, specific in vivo dosing and administration protocols have not been widely published. This document aims to bridge this gap by providing detailed protocols based on analogous c-Fms inhibitors.
Quantitative Data for c-Fms Inhibitors in In Vivo Models
The following table summarizes in vivo dosing information for various c-Fms inhibitors in rodent models of arthritis and cancer. This data can serve as a valuable reference for designing in vivo studies with this compound.
| Inhibitor | Animal Model | Disease Model | Dosing Route | Dose | Dosing Frequency | Reference |
| GW2580 | Mouse (DBA/1) | Collagen-Induced Arthritis (CIA) | Oral Gavage | 30 or 80 mg/kg | Twice Daily | [1] |
| GW2580 | Rat | Adjuvant Arthritis | Oral Gavage | 25 and 75 mg/kg | Twice Daily | [5] |
| Ki20227 | Mouse | Collagen-Induced Arthritis (CIA) | Oral | Not Specified | Not Specified | [6] |
| c-Fms-IN-3 | Mouse | Collagen-Induced Arthritis (CIA) | Oral | 5-30 mg/kg | Twice Daily | [7] |
| BLZ945 | Mouse (MMTV-PyMT) | Mammary Tumor | Oral Gavage | 200 mg/kg | Once Daily | [8] |
| PLX5622 | Mouse | Neuropathic Pain | Oral Gavage | 65 mg/kg | Once Daily | [9] |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
-
Working Solution Preparation (for a 10% DMSO in Corn Oil formulation):
-
On the day of administration, thaw the this compound stock solution.
-
To prepare the final dosing solution, dilute the stock solution in corn oil. For a final concentration of 2.5 mg/mL in a 10% DMSO/90% corn oil vehicle, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Vortex the working solution vigorously to create a uniform suspension. Prepare this solution fresh before each administration.
-
In Vivo Administration in a Murine Collagen-Induced Arthritis (CIA) Model
Animal Model:
-
DBA/1J mice (male, 8-10 weeks old) are commonly used for the CIA model as they are highly susceptible.[10]
Induction of Collagen-Induced Arthritis:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Arthritis development is typically observed between days 28 and 35.
Exemplary Dosing Protocol for this compound:
-
Dose Selection: Based on the data from similar compounds, a starting dose range of 10-50 mg/kg administered orally once or twice daily is recommended. A dose-response study is crucial to determine the optimal dose.
-
Administration:
-
Administer the prepared this compound working solution or vehicle control to the mice via oral gavage. The volume of administration should be calculated based on the animal's body weight (e.g., 10 µL/g).
-
Dosing can be initiated either prophylactically (before the onset of arthritis) or therapeutically (after the establishment of arthritis).
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness.
-
Arthritis severity can be scored using a standardized scoring system (e.g., a scale of 0-4 for each paw).
-
At the end of the study, collect tissues (e.g., paws, spleen, serum) for histological analysis, cytokine profiling, and other relevant assays.
-
Signaling Pathways and Experimental Workflows
c-Fms Signaling Pathway
The binding of Colony-Stimulating Factor 1 (CSF-1) to its receptor, c-Fms, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events that regulate cell survival, proliferation, and differentiation.
Caption: The c-Fms signaling pathway initiated by CSF-1 binding.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical arthritis model.
Caption: Workflow for an in vivo efficacy study of this compound.
Concluding Remarks
This compound is a promising therapeutic candidate for diseases driven by c-Fms signaling. While specific in vivo data for this compound remains limited in the public domain, the information and protocols provided in this document, based on extensive research on similar c-Fms inhibitors, offer a solid foundation for researchers to design and conduct their own in vivo studies. It is imperative to perform preliminary dose-finding experiments to establish the optimal therapeutic window for this compound in the chosen animal model. Careful observation and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.
References
- 1. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockout of SLAMF8 attenuates collagen-induced rheumatoid arthritis in mice through inhibiting TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ualberta.ca [ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The orally-active and selective c-Fms tyrosine kinase inhibitor Ki20227 inhibits disease progression in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral administration of lipopolysaccharide exacerbates collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
Application Note: Preparation of c-Fms-IN-8 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of the c-Fms kinase inhibitor, c-Fms-IN-8, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction
This compound is a potent and selective Type II inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R, also known as c-Fms), a receptor tyrosine kinase. It demonstrates high efficacy with an IC₅₀ value of 9.1 nM[1][2][3]. The c-Fms signaling pathway is critical in the regulation, proliferation, and differentiation of macrophages. Its inhibition is a key area of research in oncology and inflammatory diseases. Accurate preparation of a stable stock solution is the first and a critical step for any in vitro or in vivo studies. This note details the standardized procedure for solubilizing this compound in DMSO.
Compound Data and Properties
Proper stock solution preparation begins with accurate compound information. The key properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Weight | 462.54 g/mol | [1][2][4][5] |
| CAS Number | 1255303-58-2 | [1][2] |
| Chemical Formula | C₂₇H₃₀N₂O₅ | [1][2][5] |
| Appearance | White to off-white solid | [1][4] |
| Purity | >98% (e.g., 99.47%) | [2][5] |
| Solubility in DMSO | 100 mg/mL (216.20 mM) | [1][2][4][6] |
Experimental Protocol
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare other concentrations.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
3.2. Preparation Workflow
The following diagram outlines the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
3.3. Step-by-Step Procedure
-
Preparation of this compound Powder:
-
Before opening, allow the vial of this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture.
-
Briefly centrifuge the vial to ensure all the powder is collected at the bottom[5].
-
-
Calculating Required Mass:
-
Use the following formula to calculate the mass of this compound required for your desired concentration and volume: Mass (mg) = Desired Molarity (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 462.54 / 1000 = 4.6254 mg
-
Accurately weigh the calculated mass of this compound and place it in a sterile tube.
-
-
Dissolution:
-
Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. It is critical to use newly opened DMSO, as its hygroscopic nature can impact solubility[1][4].
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If precipitation is observed, sonicate the tube in a water bath until the solution is clear[1][2][4]. Heating the solution gently to 37°C can also aid dissolution[3].
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, dispense the stock solution into single-use aliquots in sterile, clearly labeled cryovials or microcentrifuge tubes.
-
This practice is essential to prevent product inactivation resulting from repeated freeze-thaw cycles[1][3][4].
-
Label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Storage and Stability
Proper storage is vital to maintain the chemical integrity and biological activity of the this compound stock solution.
| Condition | Storage Temperature | Shelf Life | Citations |
| Solid Powder | 4°C (sealed, dark, dry) | As specified by manufacturer | [1][2][4][6] |
| DMSO Stock Solution | -20°C (sealed, dark) | Up to 1 month | [1][3][4] |
| DMSO Stock Solution | -80°C (sealed, dark) | Up to 6 months | [1][3][4] |
Note: Studies on various compounds in DMSO have shown that multiple freeze-thaw cycles can lead to degradation[7][8]. Therefore, using single-use aliquots is strongly recommended. The presence of water in DMSO can also contribute to compound instability over time[7][9][10].
Conceptual Signaling Pathway
This compound acts by inhibiting the autophosphorylation of the CSF-1 receptor, thereby blocking downstream signaling cascades that promote macrophage survival and proliferation.
Caption: Inhibition of the c-Fms signaling pathway by this compound.
Safety Precautions
-
This compound is intended for research use only.
-
Handle the compound and its DMSO solution in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mybiosource.com [mybiosource.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-c-Fms using c-Fms-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[1] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including inflammatory disorders and cancer. Therefore, inhibitors of c-Fms are valuable tools for both basic research and therapeutic development.
c-Fms-IN-8 is a potent and selective type II inhibitor of c-Fms with an IC50 of 9.1 nM.[2][3] This application note provides a detailed protocol for utilizing this compound to investigate the inhibition of c-Fms phosphorylation (p-c-Fms) in a cellular context using Western blot analysis. This protocol is intended to guide researchers in accurately assessing the efficacy of this compound and similar inhibitors.
Principle
This protocol involves the treatment of cells expressing c-Fms with varying concentrations of this compound, followed by stimulation with the c-Fms ligand, Macrophage Colony-Stimulating Factor (M-CSF), to induce receptor phosphorylation. Subsequently, cell lysates are prepared and subjected to Western blot analysis to detect the levels of phosphorylated c-Fms (p-c-Fms) and total c-Fms. The ratio of p-c-Fms to total c-Fms is then used to determine the inhibitory effect of this compound.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-119942 |
| Recombinant Human M-CSF | R&D Systems | 216-MC |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 | Sigma-Aldrich | P5726 |
| Phosphatase Inhibitor Cocktail 3 | Sigma-Aldrich | P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| NuPAGE™ 4-12% Bis-Tris Gels | Thermo Fisher Scientific | NP0321BOX |
| PVDF Transfer Membranes | Bio-Rad | 1620177 |
| Anti-phospho-c-Fms (Tyr723) Antibody | Cell Signaling Technology | 3155 |
| Anti-c-Fms Antibody | Santa Cruz Biotechnology | sc-46662 |
| HRP-conjugated Anti-rabbit IgG | Cell Signaling Technology | 7074 |
| HRP-conjugated Anti-mouse IgG | Cell Signaling Technology | 7076 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Table 2: Recommended Antibody Dilutions and Incubation Times
| Antibody | Dilution | Incubation Time | Temperature |
| Primary: anti-p-c-Fms (Tyr723) | 1:1000 | Overnight | 4°C |
| Primary: anti-c-Fms | 1:1000 | Overnight | 4°C |
| Secondary: HRP-conjugated | 1:2000 - 1:5000 | 1 hour | Room Temperature |
Table 3: Experimental Parameters for this compound Treatment
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 2 x 10^6 cells / 60 mm dish | Adjust based on cell type and proliferation rate. |
| Serum Starvation | 4-16 hours | To reduce basal receptor phosphorylation. |
| This compound Concentration | 1 nM - 1 µM | A dose-response curve is recommended. Start with concentrations around the IC50 (9.1 nM). |
| This compound Pre-incubation Time | 1-4 hours | To allow for cellular uptake and target engagement. |
| M-CSF Stimulation Concentration | 50 ng/mL | Titrate for optimal phosphorylation in your cell line. |
| M-CSF Stimulation Time | 5-15 minutes | Time course recommended to determine peak phosphorylation. |
Experimental Protocols
Cell Culture and Treatment
-
Seed cells (e.g., macrophage cell lines like RAW 264.7 or bone marrow-derived macrophages) in 60 mm dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours in a serum-free medium.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 1-4 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with M-CSF (e.g., 50 ng/mL) for 5-15 minutes at 37°C. Include an unstimulated control.
Protein Lysate Preparation
-
After stimulation, immediately place the dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
Western Blot Analysis
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended to reduce background.
-
Incubate the membrane with the primary antibody against p-c-Fms (Tyr723) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Optional): To detect total c-Fms on the same membrane, the membrane can be stripped using a mild stripping buffer, washed, re-blocked, and then incubated with the primary antibody against total c-Fms. Follow steps 7-11 for detection.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of p-c-Fms.
References
Application of c-Fms Inhibition in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the c-Fms kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF1R) in the pathogenesis of rheumatoid arthritis (RA) and the application of its inhibitors as potential therapeutic agents. The protocols and data presented are synthesized from preclinical and clinical research on various c-Fms inhibitors.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Macrophages and osteoclasts are key cell types that mediate the inflammatory processes and bone erosion seen in RA.[1][2][3] The differentiation, survival, and activation of these cells are critically dependent on the signaling pathway initiated by the binding of macrophage colony-stimulating factor (M-CSF) or IL-34 to their receptor, c-Fms.[1][3][4] Consequently, inhibiting the c-Fms signaling pathway presents a promising therapeutic strategy for RA.[1][5] Small molecule inhibitors targeting the kinase activity of c-Fms have been shown to be effective in various animal models of arthritis.[1][3]
Mechanism of Action
The c-Fms receptor is a receptor tyrosine kinase.[5] Upon ligand binding (M-CSF or IL-34), the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes the proliferation, differentiation, and survival of myeloid lineage cells, including monocytes, macrophages, and osteoclasts.[1][2] In the context of RA, c-Fms signaling contributes to:
-
Macrophage Infiltration and Activation: In the RA synovium, elevated levels of M-CSF promote the infiltration and activation of macrophages, which are a major source of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][6]
-
Osteoclastogenesis and Bone Erosion: c-Fms signaling is essential for the differentiation of monocytes into bone-resorbing osteoclasts, which are responsible for the characteristic joint destruction in RA.[1][2][7]
-
Priming of Pro-inflammatory Responses: M-CSF can prime macrophages to produce inflammatory cytokines in response to other stimuli, such as immune complexes.[3][4]
By inhibiting the kinase activity of c-Fms, small molecule inhibitors can block these pathological processes, leading to a reduction in inflammation and joint damage.[1][3]
Data Presentation
The following tables summarize key quantitative data for representative c-Fms inhibitors from preclinical studies.
Table 1: In Vitro Potency of c-Fms Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell-Based Assay | Reference |
| GW2580 | c-Fms | 60 | CSF-1-induced growth of M-NFS-60 cells | [8] |
| Ki20227 | c-Fms | - | Inhibition of M-CSF-enhanced TNF-α production (at 100 nM) | [9] |
Table 2: In Vivo Efficacy of c-Fms Inhibitors in Collagen-Induced Arthritis (CIA) Mouse Model
| Inhibitor | Dosing Regimen | Reduction in Arthritis Score | Reduction in Paw Swelling | Reference |
| GW2580 | 80 mg/kg, oral | Significant reduction | Significant reduction | [3] |
| Ki20227 | Prophylactic and therapeutic administration | Significant inhibition | Not specified | [9] |
| Anti-CSF1R Ab | - | Significant reduction | Significant reduction | [1] |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a c-Fms inhibitor.
-
Materials: Recombinant human c-Fms kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test inhibitor, kinase buffer, 96-well plates, plate reader.
-
Method:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the c-Fms kinase, substrate peptide, and test inhibitor in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization).
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Osteoclastogenesis Assay
-
Objective: To evaluate the effect of a c-Fms inhibitor on the differentiation of osteoclasts.
-
Materials: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells, M-CSF, RANKL, cell culture medium, test inhibitor, TRAP staining kit, microscope.
-
Method:
-
Plate BMMs or RAW 264.7 cells in a 96-well plate.
-
Culture the cells in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
Treat the cells with various concentrations of the test inhibitor.
-
After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope.
-
Quantify the effect of the inhibitor on osteoclast formation.
-
3. Collagen-Induced Arthritis (CIA) Mouse Model
-
Objective: To assess the in vivo efficacy of a c-Fms inhibitor in a preclinical model of rheumatoid arthritis.
-
Materials: DBA/1 mice, bovine type II collagen, complete Freund's adjuvant (CFA), incomplete Freund's adjuvant (IFA), test inhibitor, vehicle control.
-
Method:
-
Immunization: On day 0, immunize mice with an emulsion of type II collagen and CFA at the base of the tail.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified with IFA.
-
Treatment: Begin administration of the test inhibitor or vehicle control at the onset of arthritis (prophylactic) or after disease establishment (therapeutic).
-
Disease Assessment: Monitor the mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4). Measure paw thickness using a caliper.
-
Histology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Visualizations
Caption: c-Fms signaling pathway and the point of inhibition.
Caption: Experimental workflow for evaluating a c-Fms inhibitor.
Caption: Mechanism of c-Fms inhibition in rheumatoid arthritis.
References
- 1. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
- 5. jrheum.org [jrheum.org]
- 6. Imatinib inhibits CSF1R that stimulates proliferation of rheumatoid arthritis fibroblast‐like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Augmenting MNK1/2 activation by c-FMS proteolysis promotes osteoclastogenesis and arthritic bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
Application Notes and Protocols for Studying Osteoclastogenesis with a c-Fms Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a c-Fms inhibitor, exemplified here as c-Fms-IN-8, to study and modulate osteoclastogenesis. The protocols and data presented are based on established methodologies for evaluating c-Fms inhibitors in the context of osteoclast biology.
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. Their differentiation and function are tightly regulated by various signaling pathways. Two cytokines are essential for osteoclastogenesis: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2][3][4][5] M-CSF binds to its receptor, c-Fms, a receptor tyrosine kinase, initiating signaling cascades crucial for the survival, proliferation, and differentiation of osteoclast precursors.[1][3][6] The c-Fms signaling pathway is therefore a key therapeutic target for diseases characterized by excessive bone resorption, such as osteoporosis and rheumatoid arthritis.[7][8]
This compound is a potent and selective inhibitor of the c-Fms kinase. By blocking the ATP-binding site of c-Fms, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways, thereby inhibiting the M-CSF-dependent processes in osteoclast precursors. These notes provide detailed protocols for using a c-Fms inhibitor to study its effects on osteoclast differentiation and function in vitro.
Data Presentation
The following table summarizes representative quantitative data for a generic c-Fms inhibitor on osteoclastogenesis. Researchers should generate similar data for this compound to determine its specific potency.
| Parameter | Value | Cell Type | Comments |
| IC₅₀ (c-Fms Kinase Assay) | 5-50 nM | Enzyme Assay | Potency against the isolated c-Fms kinase. |
| Effective Concentration (Osteoclast Formation) | 100-1000 nM | Murine Bone Marrow Macrophages | Concentration range for significant inhibition of TRAP-positive multinucleated cells. |
| Effect on Cell Viability (IC₅₀) | >10 µM | Murine Bone Marrow Macrophages | Important for ensuring that the observed effects are not due to general cytotoxicity. |
| Inhibition of Bone Resorption | 50-500 nM | Mature Osteoclasts on bone slices | Concentration range for inhibiting the resorptive activity of mature osteoclasts.[9] |
Signaling Pathway
The binding of M-CSF to its receptor c-Fms triggers the dimerization and autophosphorylation of the receptor on several tyrosine residues.[1][4] This activation leads to the recruitment of various signaling molecules and the initiation of downstream cascades, including the PI3K/Akt and MAPK/ERK pathways, which are essential for osteoclast precursor proliferation and survival.[1][2][10]
Caption: c-Fms signaling pathway in osteoclast precursors.
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Bone Marrow Macrophages (BMMs)
This protocol describes the isolation of primary osteoclast precursors from mouse bone marrow.
Materials:
-
C57BL/6 mice (8-12 weeks old)[11]
-
70% Ethanol
-
Complete α-MEM (α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
M-CSF (recombinant mouse)
-
Sterile dissection tools
-
Syringes (25G needle, 10 mL)
-
70 µm cell strainer
-
Centrifuge
-
Petri dishes
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Sterilize the hind limbs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow into a petri dish containing complete α-MEM using a 25G needle and a 10 mL syringe.
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete α-MEM containing 30 ng/mL M-CSF.
-
Plate the cells in non-tissue culture treated 10 cm petri dishes and incubate at 37°C in a 5% CO₂ incubator.
-
After 24 hours, collect the non-adherent cells and re-plate them on new petri dishes. These are the bone marrow macrophages (BMMs).
-
Culture for an additional 2-3 days in the presence of 30 ng/mL M-CSF until a confluent monolayer of BMMs is obtained.
Protocol 2: In Vitro Osteoclastogenesis Assay
This protocol details the differentiation of BMMs into mature osteoclasts and the assessment of this compound's inhibitory effect.
Materials:
-
Cultured BMMs (from Protocol 1)
-
Complete α-MEM
-
M-CSF (recombinant mouse)
-
RANKL (recombinant mouse)
-
This compound (or other c-Fms inhibitor)
-
96-well tissue culture plates
-
TRAP staining kit
-
Microscope
Procedure:
-
Harvest the BMMs by treating with TrypLE or a cell scraper.
-
Seed the BMMs into 96-well plates at a density of 1 x 10⁴ cells/well in complete α-MEM.
-
Allow the cells to adhere overnight.
-
The next day, replace the medium with complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Add this compound at various concentrations (e.g., 0, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO).
-
Incubate for 4-5 days, replacing the medium with fresh cytokines and inhibitor every 2 days.
-
After the incubation period, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, following the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) per well under a light microscope.
Experimental Workflow
The following diagram illustrates the workflow for assessing the effect of a c-Fms inhibitor on osteoclastogenesis.
Caption: Workflow for in vitro osteoclastogenesis inhibition assay.
Concluding Remarks
The protocols and information provided herein serve as a comprehensive guide for researchers investigating the role of c-Fms in osteoclastogenesis using specific inhibitors like this compound. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of osteoclast biology and the development of novel therapeutics for bone disorders. It is recommended that researchers empirically determine the optimal concentrations of this compound for their specific experimental system.
References
- 1. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 2. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteoclasts: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSF, c-Fms, and signaling in osteoclasts and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c-Fms Signaling Mediates Neurofibromatosis Type-1 Osteoclast Gain-In-Functions | PLOS One [journals.plos.org]
- 8. Osteoclasts: What Do They Do and How Do They Do It? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Fms Signaling Mediates Neurofibromatosis Type-1 Osteoclast Gain-In-Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - c-Fms and the αvβ3 integrin collaborate during osteoclast differentiation [jci.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
c-Fms-IN-8 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of c-Fms-IN-8. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is a highly effective solvent for this compound, with a reported solubility of up to 100 mg/mL with the assistance of ultrasonication.[1] For optimal results, use fresh, anhydrous DMSO to prevent compound degradation.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in fresh DMSO to your desired concentration (e.g., 10 mM or higher). To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[2] Once fully dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -80°C.[3] For short-term storage, -20°C is also acceptable.[3] Proper storage is crucial to maintain the stability and activity of the inhibitor.
Q4: My this compound precipitates when I dilute my DMSO stock solution in aqueous media for my cell-based assay. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with poorly soluble compounds like this compound. To prevent this, it is recommended to perform serial dilutions of your high-concentration DMSO stock in DMSO first to get closer to your final working concentration. Then, add this lower-concentration DMSO stock to your aqueous buffer or cell culture medium. This gradual dilution process helps to keep the compound in solution.
Q5: What is the maximum concentration of DMSO that is safe for my cells in culture?
A5: The tolerance of cells to DMSO can vary depending on the cell line. However, as a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, to minimize any potential cytotoxic or off-target effects. It is always good practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q6: Are there any recommended formulations for in vivo studies?
A6: For in vivo experiments, a common formulation for poorly soluble compounds is a mixture of DMSO and a carrier oil. One suggested formulation for this compound is 10% DMSO in corn oil, which has a reported solubility of at least 2.5 mg/mL.[3]
Troubleshooting Guide
Issue: this compound powder will not dissolve in DMSO.
-
Possible Cause: Insufficient solvent or inadequate dissolution technique.
-
Solution:
-
Ensure you are using a sufficient volume of fresh, anhydrous DMSO.
-
Gently warm the vial to 37°C in a water bath.
-
Use an ultrasonic bath to aid dissolution.[2]
-
Vortex the solution intermittently until the powder is fully dissolved.
-
Issue: Precipitate forms in the stock solution during storage.
-
Possible Cause: The compound has come out of solution due to temperature fluctuations or solvent evaporation.
-
Solution:
-
Warm the vial to 37°C and vortex or sonicate until the precipitate redissolves.
-
Ensure the vial is tightly sealed to prevent solvent evaporation.
-
When not in use, store the stock solution at the recommended temperature (-20°C or -80°C).
-
Issue: Inconsistent experimental results.
-
Possible Cause 1: Degradation of this compound due to improper storage or handling.
-
Solution:
-
Always aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Protect the stock solution from light.
-
Use fresh, anhydrous DMSO for preparing stock solutions.
-
-
Possible Cause 2: Off-target effects of high DMSO concentrations.
-
Solution:
-
Ensure the final DMSO concentration in your assay is below 0.1%.
-
Always include a vehicle control (DMSO only) in your experimental setup.
-
-
Possible Cause 3: Precipitation of the compound in the assay medium.
-
Solution:
-
Visually inspect your working solutions for any signs of precipitation before adding them to your cells.
-
Follow the recommended protocol for preparing aqueous working solutions to minimize precipitation.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL | with ultrasonication | [1] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | N/A | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 462.54 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.625 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Once the solution is clear and all the powder has dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution in DMSO: Prepare an intermediate dilution of your 10 mM stock solution in DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Serial Dilutions in DMSO (Optional but Recommended): If your final working concentrations are in the low micromolar or nanomolar range, perform further serial dilutions in DMSO to get closer to your final desired concentrations. This minimizes the volume of DMSO added to your final aqueous solution.
-
Final Dilution in Aqueous Medium: Add the final DMSO dilution of this compound to your pre-warmed cell culture medium or buffer. For example, to achieve a final concentration of 1 µM with a final DMSO concentration of 0.1%, add 1 µL of a 1 mM intermediate stock to 1 mL of medium.
-
Mixing: Immediately after adding the DMSO stock to the aqueous medium, mix the solution thoroughly by gentle vortexing or by inverting the tube several times.
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution scheme to use a lower final concentration of the inhibitor or a slightly higher, yet non-toxic, concentration of DMSO.
Visualizations
Caption: Simplified c-Fms signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound working solutions for in vitro assays.
Caption: A logical diagram for troubleshooting precipitation of this compound.
References
Technical Support Center: Optimizing c-Fms-IN-8 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing c-Fms-IN-8 in cell viability experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective Type II inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. It has a reported half-maximal inhibitory concentration (IC50) of 9.1 nM[1][2][3]. By binding to the c-Fms kinase, this compound blocks the signaling cascade initiated by its ligands, CSF-1 and IL-34. This inhibition disrupts key cellular processes regulated by c-Fms, including cell survival, proliferation, and differentiation, particularly in myeloid lineage cells.
2. What is the recommended starting concentration range for this compound in a cell viability assay?
Given the IC50 of 9.1 nM, a good starting point for a dose-response experiment is to test a wide range of concentrations spanning several orders of magnitude around this value. A typical approach is to perform serial dilutions. For initial experiments, a broad range is recommended to determine the sensitivity of your specific cell line.
Recommended Initial Concentration Range:
| Concentration Range | Rationale |
| 0.1 nM - 10 µM | This range covers concentrations below and significantly above the reported IC50, allowing for the determination of a full dose-response curve. |
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
3. How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO.
Stock Solution Preparation and Storage:
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Concentration | 10 mM |
| Storage Temperature | -20°C or -80°C |
| Storage Duration | Refer to the manufacturer's datasheet for specific stability information. Generally, stock solutions are stable for several months at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
For working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations immediately before use.
Troubleshooting Guide
This guide addresses common problems encountered when optimizing this compound concentration for cell viability assays.
| Problem | Possible Cause | Suggested Solution |
| High background absorbance in control wells (no cells) | - Contamination of media or reagents.- Phenol red in the medium can interfere with some assays. | - Use fresh, sterile media and reagents.- For colorimetric assays, use a phenol red-free medium if possible or subtract the background absorbance from a blank well (media and assay reagent only). |
| Low signal or no dose-dependent effect | - The chosen cell line does not express sufficient levels of c-Fms.- The concentration range of this compound is too low.- The incubation time with the inhibitor is too short. | - Confirm c-Fms expression in your cell line via Western blot, flow cytometry, or qPCR.- Test a higher concentration range of this compound.- Increase the incubation time with the inhibitor (e.g., 48 or 72 hours). |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors during reagent addition.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Unexpected increase in cell viability at certain concentrations | - Off-target effects of the inhibitor.- Compound precipitation at high concentrations. | - Carefully observe the dose-response curve. If a non-monotonic response is observed, it may indicate off-target effects.- Check the solubility of this compound in your culture medium at the highest concentrations used. Visually inspect for precipitates. |
Experimental Protocols
Detailed Protocol for Determining IC50 of this compound using a CCK-8 Assay
This protocol provides a step-by-step guide for a typical cell viability experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound by serially diluting the stock solution in complete culture medium. A typical 10-point dilution series might start from 20 µM down to 0.2 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound working solutions or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement (CCK-8):
-
Following the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and CCK-8 only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: The c-Fms signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
potential off-target effects of c-Fms-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of c-Fms-IN-8. The information is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.
Troubleshooting Guide
Unexpected experimental outcomes when using this compound may be attributable to its off-target effects. While this compound is a potent inhibitor of c-Fms (CSF-1R), cross-reactivity with other kinases can occur, particularly at higher concentrations. This guide provides insights into potential off-target effects based on data from a structurally related compound, JTE-952, which shares the same novel azetidine scaffold.
| Observed Phenotype | Potential Off-Target Involved | Suggested Troubleshooting Steps |
| Unexpected effects on neuronal cell survival, differentiation, or pain signaling. | TrkA (Tropomyosin receptor kinase A) | - Reduce the working concentration of this compound to the lowest effective dose for c-Fms inhibition. - Use a more selective TrkA inhibitor as a negative control to dissect the effects. - Perform western blot analysis for phosphorylated TrkA to confirm off-target inhibition in your experimental system. |
| Alterations in hematopoiesis, melanogenesis, or gastrointestinal motility not explained by c-Fms inhibition. | c-Kit (Stem cell factor receptor) | - Titrate this compound to a concentration below the known IC50 for c-Kit inhibition. - Employ a specific c-Kit inhibitor (e.g., Imatinib) in parallel experiments to distinguish between c-Fms and c-Kit mediated effects. - Assess c-Kit phosphorylation levels via western blot or phospho-flow cytometry. |
| General unexpected cellular phenotypes. | Other kinases | - Perform a kinome-wide selectivity screen of this compound in your specific cell line or a relevant cell-free assay. - Consult the literature for known off-target effects of other c-Fms inhibitors with similar structural motifs. - Utilize a structurally distinct c-Fms inhibitor as a comparator to ensure the observed phenotype is not an artifact of the chemical scaffold. |
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of this compound against its primary target?
This compound, also referred to as compound 4a, is a potent Type II inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as c-Fms. The reported half-maximal inhibitory concentration (IC50) is 9.1 nM.
Q2: What are the known off-target effects of this compound?
Direct, comprehensive kinase profiling data for this compound is not publicly available in the initial discovery publication. However, data from a closely related clinical candidate, JTE-952, which shares the same azetidine scaffold, provides valuable insights into potential off-target interactions. A study on JTE-952 revealed the following off-target activities:
| Kinase | IC50 / % Inhibition |
| TrkA | 261 nM |
| c-Kit | 36% inhibition at 1000 nM |
| Other 49 Kinases | >1000 nM |
This suggests that at higher concentrations, this compound may exhibit inhibitory activity against TrkA and c-Kit.
Q3: How can I experimentally determine the off-target effects of this compound in my system?
To identify potential off-target effects in your specific experimental context, you can employ several methodologies:
-
Kinome-Wide Profiling: Utilize commercially available kinase panel screening services to test the inhibitory activity of this compound against a broad range of kinases at various concentrations.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding. A shift in the melting temperature of a protein in the presence of this compound can indicate a direct interaction.
-
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to identify changes in the phosphorylation status of a wide range of cellular proteins following treatment with this compound. This can reveal downstream consequences of both on- and off-target inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a panel of purified kinases.
-
Reagents and Materials:
-
Purified recombinant kinases of interest.
-
Specific peptide substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
ATP solution.
-
Kinase reaction buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase and its specific peptide substrate to the wells.
-
Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimal reaction time for each kinase (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for Assessing Cellular Target Engagement
This protocol describes how to determine if this compound is inhibiting the phosphorylation of its intended target (c-Fms) or a potential off-target (e.g., TrkA) in a cellular context.
-
Reagents and Materials:
-
Cell line expressing the target kinase(s).
-
Appropriate cell culture medium and supplements.
-
Ligand for stimulating the kinase (e.g., CSF-1 for c-Fms, NGF for TrkA).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against the phosphorylated and total forms of the target kinase.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and western blot apparatus.
-
-
Procedure:
-
Plate cells and grow to the desired confluency.
-
Serum-starve the cells if necessary to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce kinase phosphorylation.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated kinase.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total kinase as a loading control.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Visualizations
how to prevent c-Fms-IN-8 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent the precipitation of c-Fms-IN-8 in experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound, a potent and selective inhibitor of the c-Fms tyrosine kinase, can be a significant issue in experimental settings, potentially leading to inaccurate results. This guide outlines common causes of precipitation and provides solutions to maintain the inhibitor's solubility.
Summary of Potential Issues and Solutions
| Potential Cause | Observation | Recommended Solution |
| Poor initial solubility | The compound does not fully dissolve when making the stock solution. | This compound is soluble in DMSO[1][2][3]. To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath[3]. |
| Improper storage of stock solution | Precipitate forms in the stock solution over time. | Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage[3][4]. Aliquot the stock solution to avoid repeated freeze-thaw cycles[3]. |
| "Salting out" upon dilution | Immediate precipitation upon adding the DMSO stock to aqueous cell culture media. | Pre-warm the cell culture media to 37°C before adding the inhibitor. Add the DMSO stock dropwise while gently vortexing or swirling the media to ensure rapid dispersal. Avoid adding the stock directly to cold media. |
| High final concentration in media | Precipitation occurs at the desired final concentration in the experimental media. | The aqueous solubility of this compound is low. It is advisable to perform a solubility test to determine the maximum stable concentration in your specific cell culture media. If the required concentration is too high, consider alternative inhibitors with better aqueous solubility. |
| Interaction with media components | Precipitate forms over time during the experiment. | Components in serum and media, such as proteins and salts, can contribute to the precipitation of hydrophobic compounds[5]. Reduce the serum concentration if experimentally feasible, or consider using a serum-free medium for the duration of the treatment. |
| Media pH and evaporation | Changes in media conditions leading to precipitation. | Ensure the incubator has adequate humidity to prevent evaporation, which can increase the concentration of all media components, including this compound[5]. Maintain a stable pH, as significant shifts can affect compound solubility[5]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO)[1][2][3]. It has a high solubility in DMSO, with one supplier noting a solubility of 100 mg/mL with the aid of ultrasonication[1].
Q2: How should I store the this compound stock solution?
A2: For optimal stability, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months[3][4]. It is highly recommended to prepare single-use aliquots to avoid the detrimental effects of repeated freeze-thaw cycles[3].
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
A3: This is a common issue when diluting a DMSO-solubilized compound into an aqueous solution. To prevent this, ensure your cell culture medium is pre-warmed to 37°C. Add the required volume of the this compound stock solution drop-by-drop to the medium while gently swirling or vortexing. This facilitates rapid mixing and prevents the formation of localized high concentrations of the inhibitor that can lead to precipitation.
Q4: What is the maximum concentration of this compound that I can use in my cell culture experiments?
A4: The maximum stable concentration in aqueous media is significantly lower than in DMSO and can vary depending on the specific composition of your cell culture medium (e.g., serum percentage, salt concentration). It is best practice to perform a preliminary solubility test in your specific medium to determine the highest concentration that remains in solution.
Q5: Can I do anything to increase the solubility of this compound in my stock solution?
A5: If you encounter difficulty dissolving this compound in DMSO, you can gently warm the vial to 37°C and use an ultrasonic bath for a short period to aid dissolution[3].
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 462.54 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.625 mg.
-
Add the appropriate volume of sterile DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes.
-
Once fully dissolved, create single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light[3][4].
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to make 10 mL of media with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock.
-
In a sterile conical tube, add the pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the solution is thoroughly mixed before adding it to your cells.
-
Visual Guides
References
minimizing DMSO toxicity in c-Fms-IN-8 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Dimethyl Sulfoxide (DMSO) toxicity in experiments involving the c-Fms inhibitor, c-Fms-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of DMSO for dissolving this compound?
A1: As a general starting point, prepare a high-concentration stock solution of this compound in 100% DMSO, for example, at 10 mM. This stock can then be serially diluted to the final working concentrations in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture well below 0.5% to minimize solvent-induced toxicity. Many cell lines can tolerate up to 0.5% DMSO, but for sensitive cell lines or long-term experiments, the final concentration should be 0.1% or lower.
Q2: What are the visible signs of DMSO toxicity in cell culture?
A2: Signs of DMSO toxicity can vary between cell types but often include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Induction of apoptosis or necrosis: Increased presence of floating or dead cells.
-
Altered cell differentiation: For certain cell types, DMSO can induce differentiation.
Q3: How can I determine the maximum tolerable DMSO concentration for my specific cell line?
A3: It is essential to perform a DMSO tolerance test for your specific cell line before initiating experiments with this compound. This can be done by treating your cells with a range of DMSO concentrations (e.g., 0.05% to 1%) for the intended duration of your experiment. Cell viability can then be assessed using a standard assay such as MTT, XTT, or a trypan blue exclusion assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal or inconsistent results in kinase assays. | DMSO may be interfering with the assay components or the enzymatic activity of c-Fms. | Lower the final DMSO concentration to the minimum required to keep this compound in solution. Ensure the DMSO concentration is consistent across all wells, including controls. |
| Observed cell death in control wells (vehicle control). | The DMSO concentration is too high for the specific cell line being used, leading to cytotoxicity. | Perform a DMSO dose-response curve to determine the no-observed-adverse-effect level (NOAEL) for your cells. Keep the final DMSO concentration at or below this level. For long-term incubations, consider using a lower DMSO concentration. |
| Precipitation of this compound in the culture medium. | The final concentration of this compound exceeds its solubility in the aqueous culture medium, even with DMSO. | Prepare the final dilution of this compound in pre-warmed culture medium and vortex thoroughly before adding to the cells. Avoid storing diluted solutions for extended periods. If precipitation persists, it may be necessary to lower the working concentration of the inhibitor. |
| Variability in results between experimental repeats. | Inconsistent preparation of stock solutions or final dilutions. Evaporation of DMSO from stock solutions over time. | Prepare fresh dilutions from a concentrated stock for each experiment. Store the 100% DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles and evaporation. |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance Using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Treatment: Prepare a series of DMSO dilutions in your complete culture medium (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1%). Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include a "no DMSO" control.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control.
Table 1: Example Data for DMSO Tolerance Assay
| Final DMSO Concentration (%) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.05 | 98 |
| 0.1 | 95 |
| 0.25 | 92 |
| 0.5 | 85 |
| 1.0 | 60 |
Visualizations
Caption: Workflow for assessing DMSO cytotoxicity.
Caption: Inhibition of the c-Fms signaling pathway.
Technical Support Center: c-Fms-IN-8 and Macrophage Survival Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using c-Fms-IN-8 to inhibit macrophage survival.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect macrophage survival?
A1: this compound is a potent and selective Type II inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.[1][2] It has a reported IC50 of 9.1 nM.[1][2] The CSF-1/CSF-1R signaling pathway is critical for the survival, proliferation, and differentiation of macrophages.[3][4] By inhibiting c-Fms, this compound is expected to block these pro-survival signals, leading to apoptosis and a reduction in macrophage viability.
Q2: I treated my macrophages with this compound, but I am not observing the expected decrease in cell survival. What are the potential reasons for this?
A2: Several factors could contribute to the lack of an inhibitory effect on macrophage survival. These can be broadly categorized into issues with the experimental setup, the inhibitor itself, or the biological complexity of the macrophage population. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q3: Are there alternative survival pathways that could allow macrophages to bypass this compound inhibition?
A3: Yes, macrophages can utilize alternative survival signals that are independent of the CSF-1/CSF-1R axis. For instance, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) can also promote macrophage survival and proliferation.[5] If your experimental system (e.g., a co-culture with tumor cells) contains sources of GM-CSF or other growth factors, macrophages may survive despite effective c-Fms inhibition.
Troubleshooting Guide: this compound Not Inhibiting Macrophage Survival
This guide is designed to help you identify and resolve common issues when this compound fails to induce macrophage apoptosis or reduce viability in your experiments.
Problem Area 1: Inhibitor and Reagents
| Potential Cause | Recommended Action |
| Incorrect Inhibitor Concentration | Verify the calculations for your working dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. |
| Inhibitor Degradation | This compound should be stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions and working dilutions. |
| Poor Inhibitor Solubility | This compound is soluble in DMSO.[2] Ensure the inhibitor is fully dissolved in the stock solution. When preparing working dilutions in aqueous media, be mindful of potential precipitation. Consider using a carrier solvent at a final concentration that is non-toxic to your cells (typically <0.1% DMSO). |
| Reagent Quality | Use high-purity reagents and sterile, nuclease-free water for all solutions. Ensure the cell culture media and supplements are not expired and have been stored correctly. |
Problem Area 2: Experimental Protocol and Assay
| Potential Cause | Recommended Action |
| Inappropriate Assay for Viability | Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider using multiple assays to confirm your results (e.g., MTT, CellTiter-Glo®, trypan blue exclusion, Annexin V/PI staining). |
| Timing of Assay | The induction of apoptosis can take time. Perform a time-course experiment to determine the optimal incubation period with this compound for observing a significant effect on viability. |
| Cell Seeding Density | High cell densities can sometimes lead to altered responses to inhibitors. Optimize the seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Presence of Serum | Serum contains various growth factors that can promote cell survival. If your protocol allows, consider reducing the serum concentration or using serum-free media during the inhibitor treatment. |
Problem Area 3: Cellular and Biological Factors
| Potential Cause | Recommended Action |
| Macrophage Subtype and Plasticity | Macrophages are highly plastic and can exist in different activation states (e.g., M1, M2), which may have different sensitivities to c-Fms inhibition. Characterize your macrophage population using relevant markers.[6] |
| Alternative Survival Pathways | As mentioned in the FAQs, other cytokines like GM-CSF can promote macrophage survival.[5] If you are using a co-culture system, analyze the supernatant for the presence of other growth factors. Consider using neutralizing antibodies to block these alternative pathways. |
| Cell Line Authenticity and Passage Number | If using a macrophage cell line (e.g., RAW 264.7, THP-1), ensure it is from a reputable source and has not been passaged excessively, which can lead to phenotypic drift.[7][8] |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular responses to various stimuli. Regularly test your cell cultures for mycoplasma. |
Quantitative Data Summary
The following table summarizes expected outcomes based on published data for c-Fms inhibitors. Note that specific results may vary depending on the experimental conditions.
| Inhibitor | Cell Type | Concentration | Effect on Viability/Apoptosis | Assay |
| This compound | - | 9.1 nM (IC50) | 50% inhibition of c-Fms kinase activity | Biochemical Assay |
| GW2580 (c-Fms inhibitor) | rhesus macaque PBMCs | 470 nM - 4.7 µM | Reduction in CD16+CD163+ monocyte frequency | Flow Cytometry |
| siRNA against c-Fms | Canine mammary cancer cells | - | Significant increase in apoptosis (up to 20.5%) | Annexin V Assay |
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with this compound
-
Cell Seeding:
-
Culture macrophages (e.g., bone marrow-derived macrophages [BMDMs] or a cell line like RAW 264.7) in appropriate complete medium.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^5 cells/mL).
-
Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Protocol 2: Macrophage Viability Assessment using MTT Assay
-
MTT Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Filter-sterilize the solution and store it at -20°C, protected from light.
-
-
Assay Procedure:
-
Following the treatment period from Protocol 1, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Caption: c-Fms signaling pathway leading to macrophage survival.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. oncotarget.com [oncotarget.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Induction of macrophage colony-stimulating factor-dependent growth and differentiation after introduction of the murine c-fms gene into FDC-P1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Frontiers | Comprehensive review of macrophage models: primary cells and immortalized lines across species [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining c-Fms-IN-8 Dosage for Long-Term In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing c-Fms-IN-8 in long-term in vivo studies. The information is tailored for scientists and drug development professionals to address specific challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a long-term in vivo mouse study?
A1: Currently, there is no established definitive long-term dosage for this compound in the public domain. However, based on data from other selective c-Fms kinase inhibitors, a starting dose in the range of 10-40 mg/kg, administered orally once or twice daily, is a reasonable starting point for efficacy and tolerability studies. For instance, a selective c-Fms inhibitor, fms-I, was used at 10 mg/kg twice daily in a 28-day study in mice[1]. Another c-Fms inhibitor, GW2580, was dosed orally at 20 and 80 mg/kg twice daily in a 4-day study[2]. It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific animal model and experimental endpoint.
Q2: How should I formulate this compound for oral administration in mice?
A2: this compound is poorly soluble in aqueous solutions. A common approach for formulating poorly soluble kinase inhibitors for in vivo studies is to create a suspension. A recommended starting formulation is 10% DMSO and 90% corn oil. Other potential vehicles include 0.5% methylcellulose with or without a small percentage of Tween 80. The key is to ensure a uniform and stable suspension for consistent dosing.
Q3: What are the expected on-target effects of long-term this compound administration?
A3: c-Fms (CSF-1R) is critical for the survival, proliferation, and differentiation of macrophages and their precursors[3]. Therefore, long-term administration of a c-Fms inhibitor is expected to lead to a reduction in tissue-resident macrophages in various organs. This can be a key pharmacodynamic biomarker to confirm target engagement.
Q4: What are the potential off-target effects and toxicities to monitor during a long-term study?
A4: While this compound is reported to be a selective inhibitor, it is important to monitor for potential off-target effects and toxicities. Some c-Fms inhibitors have been associated with cardiovascular liabilities[4]. Additionally, since c-Fms and the related kinase c-Kit share some structural similarities, monitoring for effects related to c-Kit inhibition, such as myelosuppression or hair depigmentation, is advisable, especially at higher doses[5]. Regular monitoring of animal health, including body weight, food and water intake, and complete blood counts (CBCs), is essential.
Q5: How can I confirm that this compound is hitting its target in vivo?
A5: Several methods can be used to assess target engagement. A direct approach is to measure the phosphorylation of c-Fms in tissues of interest (e.g., spleen, liver, or tumor) by western blot or immunohistochemistry. An indirect but useful pharmacodynamic biomarker is the measurement of plasma CSF-1 levels. Inhibition of c-FMS kinase activity can lead to a compensatory increase in its ligand, CSF-1, in the plasma[6]. A reduction in the number of tissue macrophages, assessed by IHC for markers like F4/80 or CD68, also serves as a strong indicator of target engagement.
Troubleshooting Guides
Problem 1: Poor Bioavailability or Lack of Efficacy
| Potential Cause | Troubleshooting Step |
| Improper Formulation | Ensure this compound is fully suspended in the vehicle before each administration. Use a vehicle known to improve the solubility and absorption of poorly soluble compounds. Consider micronization of the compound to increase surface area. |
| Insufficient Dose | Perform a dose-escalation study to determine if a higher, well-tolerated dose leads to the desired biological effect. Correlate dose with pharmacodynamic markers. |
| Rapid Metabolism/Clearance | Conduct a pharmacokinetic (PK) study to determine the half-life of this compound in your animal model. If the half-life is short, consider increasing the dosing frequency (e.g., from once to twice daily). |
| Drug Resistance | In tumor models, resistance can develop over time. Analyze tumor tissue for mutations in the c-Fms kinase domain or upregulation of bypass signaling pathways. |
Problem 2: Observed Toxicity
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose or the frequency of administration. Determine the Maximum Tolerated Dose (MTD) in a pilot study. |
| On-target Toxicity | The observed toxicity may be an expected consequence of c-Fms inhibition (e.g., effects on hematopoiesis). Monitor relevant physiological parameters and consider if the therapeutic window is acceptable for your study goals. |
| Off-target Kinase Inhibition | Profile this compound against a panel of kinases to identify potential off-target activities that could explain the observed toxicity. If a specific off-target kinase is identified, this may limit the utility of the compound in your model. |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation itself. |
Quantitative Data Summary
Table 1: In Vivo Dosing of Selected c-Fms Inhibitors
| Compound | Species | Dose | Dosing Schedule | Duration | Key Findings | Reference |
| fms-I | Mouse | 10 mg/kg | Twice daily (BID) | 28 days | Attenuated chronic aristolochic acid nephropathy. | [1] |
| GW2580 | Mouse | 20 & 80 mg/kg | Twice daily (BID) | 4 days | Inhibited macrophage accumulation. | [2] |
| JNJ-28312141 | Mouse | 25, 50, 100 mg/kg | Once daily (QD) | Not specified | Reduced tumor growth and tumor-associated macrophages. | [6] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10% final concentration. Vortex thoroughly until the compound is completely dissolved.
-
Add 90% corn oil to the dissolved compound.
-
Vortex vigorously for 5-10 minutes to create a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles. If present, continue vortexing.
-
Administer the suspension to mice via oral gavage at the desired dosage. Ensure the suspension is well-mixed immediately before each administration.
Protocol 2: Assessment of Target Engagement by Western Blot
-
At the end of the treatment period, euthanize the mice and harvest tissues of interest (e.g., spleen).
-
Homogenize the tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE using 20-30 µg of protein per lane.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Fms (Tyr723) and total c-Fms overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Densitometry analysis can be used to quantify the ratio of phosphorylated to total c-Fms.
Visualizations
Caption: The c-Fms signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a long-term in vivo inhibitor study.
Caption: A decision tree for troubleshooting unexpected results in vivo.
References
- 1. Targeting c-fms kinase attenuates chronic aristolochic acid nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term toxicity study of Green S in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to Microglia Inhibition: c-Fms-IN-8 versus PLX3397
For researchers in neuroscience, immunology, and oncology, the targeted inhibition of microglia—the resident immune cells of the central nervous system (CNS)—is a critical tool for both studying disease mechanisms and developing novel therapeutics. The survival, proliferation, and differentiation of microglia are fundamentally dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms. This guide provides a detailed comparison of two small molecule inhibitors of this pathway: c-Fms-IN-8, a potent research compound, and PLX3397 (Pexidartinib), a well-characterized inhibitor used extensively in preclinical and clinical settings.
This document objectively compares the two inhibitors based on their mechanism of action, potency, selectivity, and application in experimental models, supported by available data. It should be noted that PLX3397 is a compound with extensive documentation in peer-reviewed literature, whereas this compound is a potent inhibitor for which detailed public data on selectivity and in vivo application is limited.
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Both this compound and PLX3397 function by inhibiting the tyrosine kinase activity of CSF1R (c-Fms).[1][2] The binding of CSF1R's ligands, CSF-1 or IL-34, triggers the receptor to dimerize and auto-phosphorylate its intracellular kinase domains. This phosphorylation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting microglial survival, proliferation, and differentiation. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent the initial auto-phosphorylation step, effectively shutting down the signaling cascade and leading to the depletion of microglia, which rely on this pathway for their maintenance.
PLX3397 is an ATP-competitive inhibitor that binds to the autoinhibited state of CSF1R, making contact with the juxtamembrane region to lock the receptor in an inactive conformation.[3][4] this compound is described as a Type II inhibitor, which typically binds to the "DFG-out" inactive conformation of the kinase, offering a different mode of stabilization of the inactive state.[1][5]
Figure 1. CSF1R (c-Fms) signaling pathway and points of inhibition.
Performance and Data Comparison
Quantitative data provides a clearer picture of the potency and selectivity of each inhibitor.
Table 1: Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a target by 50%. Lower values indicate higher potency.
| Target | This compound IC50 (nM) | PLX3397 IC50 (nM) |
| CSF1R (c-Fms) | 9.1[1][5][6] | 20[2][3][7] |
| c-Kit | Data not available | 10[2][3][7] |
| FLT3 | Data not available | 160[7][8] |
Based on the available data, this compound shows slightly higher potency for the primary target, CSF1R, compared to PLX3397.
Table 2: Kinase Selectivity Profile of PLX3397
Selectivity is crucial for minimizing off-target effects. PLX3397 has been profiled against a panel of related kinases.
| Kinase Target | PLX3397 IC50 (nM) | Selectivity vs. CSF1R |
| c-Kit | 10[3][7][8] | 2x less selective |
| CSF1R (c-Fms) | 20[3][7][8] | - |
| FLT3 | 160[7][8] | 8-fold |
| KDR (VEGFR2) | 350[8] | 17.5-fold |
| LCK | 860[8] | 43-fold |
| FLT1 (VEGFR1) | 880[8] | 44-fold |
| NTRK3 (TRKC) | 890[8] | 44.5-fold |
Table 3: In Vivo Microglia Depletion with PLX3397
The efficacy of PLX3397 in depleting microglia in vivo is well-documented and depends on dose and duration.
| Administration Method & Dose | Duration | Species | Depletion Efficacy |
| 290 ppm in chow | 21 days | Mouse | ~70% depletion in brain[8] |
| 600 ppm in chow | 10-30 days | Mouse | >90% depletion in brain[8] |
| 660 mg/kg in chow | 7 days | Mouse | Significant reduction of CD45+ macrophages[9] |
| 40 mg/kg (oral gavage) | 21 days | Mouse | ~90% depletion of microglia[3] |
There is a lack of published in vivo data for this compound, precluding a direct comparison in this domain.
Experimental Protocols
Detailed and reproducible protocols are essential for research. The following sections describe common methodologies used for evaluating CSF1R inhibitors, with a focus on PLX3397 due to the availability of published methods.
Protocol 1: In Vivo Microglia Depletion in Mice using PLX3397
This protocol describes the administration of PLX3397 formulated in rodent chow to achieve systemic delivery and microglia depletion.
-
Preparation: PLX3397 is commercially formulated into standard AIN-76A rodent chow at a desired concentration, typically ranging from 75 ppm for non-depleting control doses to 600 ppm for high-efficacy depletion.[10][11]
-
Administration: The formulated chow is provided to mice ad libitum. Control animals receive the same AIN-76A diet without the inhibitor.[10][11]
-
Duration: Treatment duration typically ranges from 7 to 21 consecutive days to achieve stable microglia depletion.[8][10] Body weight should be monitored daily, as weight loss can occur at higher doses.[11]
-
Verification of Depletion: Following the treatment period, mice are euthanized, and brain tissue is collected. Depletion is confirmed via immunohistochemistry (IHC) for microglia markers like Iba1 or by flow cytometry analysis of brain-derived single-cell suspensions for CD11b+CD45int populations.[8]
Protocol 2: Immunohistochemistry for Microglia Visualization
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in 4% PFA, and then cryoprotected in a sucrose solution.
-
Sectioning: Brains are sectioned on a cryostat or vibratome at a thickness of 30-40 µm.
-
Staining:
-
Sections are washed in phosphate-buffered saline (PBS).
-
Permeabilization and blocking are performed using a solution of PBS with Triton X-100 and a blocking serum (e.g., normal goat serum).
-
Sections are incubated with a primary antibody against a microglial marker, most commonly rabbit anti-Iba1, overnight at 4°C.
-
After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Sections are mounted onto slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging: Stained sections are imaged using a confocal or fluorescence microscope to visualize and quantify microglia number and morphology.
Figure 2. General experimental workflow for in vivo microglia depletion studies.
Off-Target Effects and Considerations
A critical aspect of choosing an inhibitor is understanding its potential for off-target effects.
-
PLX3397:
-
Peripheral Immune Cells: Besides microglia, CSF1R is expressed on other myeloid cells like macrophages and monocytes. Studies show that PLX3397 can deplete tissue-resident macrophages in peripheral organs, which may confound results in studies of systemic inflammation.[9][10]
-
c-Kit Inhibition: Potent inhibition of c-Kit can impact mast cells, hematopoietic stem cells, and interstitial cells of Cajal, which could be a confounding factor depending on the experimental model.[3][7]
-
Oligodendrocyte Progenitor Cells (OPCs): Some studies have reported that PLX3397 can reduce the number of OPCs in a concentration-dependent manner, an effect potentially linked to its inhibition of c-Kit or other kinases.[12]
-
-
This compound:
-
Due to the lack of a publicly available kinase selectivity profile, the off-target effects of this compound are unknown. Researchers should exercise caution and independently validate its specificity in their models of interest.
-
Summary and Conclusion
The choice between this compound and PLX3397 depends heavily on the specific research goals and the level of characterization required.
-
PLX3397 (Pexidartinib) is an extensively validated and well-characterized dual CSF1R/c-Kit inhibitor. Its effects on microglia, both in vitro and in vivo, are thoroughly documented, making it a reliable tool for depletion studies. Its known off-target effects, however, require careful consideration in experimental design and data interpretation. Its established protocols and predictable outcomes make it suitable for studies where robust and reproducible microglia depletion is the primary goal.
-
This compound is a highly potent CSF1R inhibitor that, based on its IC50 value, is more potent than PLX3397 for the primary target.[5] However, the lack of comprehensive data on its kinase selectivity, in vivo efficacy, and potential off-target effects makes its application more exploratory. It may be an excellent candidate for initial in vitro screening or for studies where dual inhibition of c-Kit is undesirable, but its use in vivo would require significant preliminary validation by the end-user.
For researchers requiring a compound with a strong foundation of published data and established protocols, PLX3397 is the more pragmatic choice. For those investigating novel chemical matter or requiring potentially higher potency for CSF1R with an unconfirmed but likely different selectivity profile, This compound presents a viable but less-defined alternative.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Distinguishing the effects of systemic CSF1R inhibition by PLX3397 on microglia and peripheral immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation [frontiersin.org]
- 12. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative c-Fms Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a suitable c-Fms inhibitor is a critical step in investigating the role of macrophage-driven signaling in various disease models. This guide provides a comprehensive comparison of commercially available alternatives to c-Fms-IN-8, a potent and selective c-Fms kinase inhibitor. The included data, experimental protocols, and pathway diagrams are intended to facilitate an informed decision-making process for your specific research needs.
The colony-stimulating factor 1 receptor (c-Fms or CSF-1R) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their precursors.[1][2] Dysregulation of the c-Fms signaling pathway is implicated in a range of pathologies, including cancer, inflammatory disorders, and autoimmune diseases, making it an attractive target for therapeutic intervention. This guide focuses on small molecule inhibitors of c-Fms, offering a comparative analysis of their potency and providing standardized protocols for their evaluation.
Comparative Analysis of c-Fms Inhibitors
The following table summarizes the in vitro potency of several alternative c-Fms inhibitors compared to this compound. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | c-Fms IC50 (nM) | Other Notable Targets (IC50 in nM) | Key Features |
| This compound | 9.1[3][4] | Not specified | Type II inhibitor |
| Sotuletinib (BLZ945) | 1[1][5][6][7] | >1000-fold selective against closest homologs[5][6][7] | Potent, selective, and brain-penetrant[1][7] |
| Pexidartinib (PLX-3397) | 20[5][6][7] | c-Kit (10), FLT3[5][6][7] | Orally active, ATP-competitive[6][7] |
| Vimseltinib (DCC-3014) | <10[5][6] | c-Kit (100-1000)[5][6] | Dual inhibitor of c-Fms and c-Kit[5] |
| Linifanib (ABT-869) | 3[5] | KDR (4), Flt-1 (3), Flt-3 (4), PDGFRβ (66)[5] | Multi-targeted inhibitor of VEGFR/PDGFR family[5] |
| GW2580 | 30[6] | Highly selective against a panel of other kinases[6] | Orally bioavailable and selective[7] |
| Edicotinib (JNJ-40346527) | 3.2[5][6] | KIT (20), FLT3 (190)[5][6] | Blood-brain barrier permeable[5][6] |
| ARRY-382 | 9[1][6] | Highly selective | Orally active and highly selective[1][6] |
| JNJ-28312141 | 0.69[1] | Not specified | Potent and orally active[1] |
| c-Fms-IN-1 | 0.8[5] | Not specified | Potent FMS kinase inhibitor |
| c-Fms-IN-2 | 24[5] | Not specified | c-FMS kinase inhibitor[5] |
| c-Fms-IN-14 | 4[6][8] | Not specified | c-Fms inhibitor[8] |
| AZD7507 | 32[1] | Not specified | Potent and selective, orally available[1] |
| Pimicotinib (ABSK021) | 19.48[1] | Less inhibitory effects on c-Kit and PDGFR[6] | Highly potent and selective, orally active[1] |
c-Fms Signaling Pathway
Upon binding of its ligand, macrophage colony-stimulating factor (M-CSF), the c-Fms receptor dimerizes and undergoes autophosphorylation on several tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways crucial for cell survival, proliferation, and differentiation. The diagram below illustrates the key signaling cascades initiated by c-Fms activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 5. Macrophage colony-stimulating factor-induced tyrosine phosphorylation of c-fms proteins expressed in FDC-P1 and BALB/c 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Macrophage colony-stimulating factor-induced tyrosine phosphorylation of c-fms proteins expressed in FDC-P1 and BALB/c 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Type I and Type II CSF-1R Inhibitors for Researchers
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differentiation of macrophages and their precursors.[1][2] Its signaling is initiated by the binding of two primary ligands, CSF-1 (M-CSF) or IL-34.[3][4] Dysregulation of the CSF-1/CSF-1R axis is implicated in various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases, by promoting the functions of tumor-associated macrophages (TAMs) and other myeloid cells.[1][5][6] Consequently, inhibiting CSF-1R has emerged as a compelling therapeutic strategy. Small molecule inhibitors of CSF-1R are broadly classified into two main types—Type I and Type II—based on their distinct binding modes to the kinase domain. This guide provides a detailed comparative analysis of these two inhibitor classes, supported by experimental data and protocols to aid researchers in drug development and discovery.
Mechanism of Action: Targeting Different Kinase Conformations
The primary distinction between Type I and Type II inhibitors lies in the conformational state of the CSF-1R kinase domain they target. This is largely defined by the orientation of the highly conserved "DFG" (Asp-Phe-Gly) motif at the start of the activation loop.
Type I Inhibitors: These molecules are ATP-competitive and bind to the active "DFG-in" conformation of the kinase. In this state, the aspartate residue of the DFG motif faces inward, enabling the kinase to coordinate magnesium and ATP for phosphotransfer. Type I inhibitors occupy the ATP-binding pocket directly, preventing the natural substrate from binding. Pexidartinib (PLX3397) is a well-characterized example of a Type I CSF-1R inhibitor.[7][8]
Type II Inhibitors: These inhibitors bind to and stabilize the inactive "DFG-out" conformation . Here, the phenylalanine residue of the DFG motif is flipped into the ATP-binding site, while the aspartate faces outward. This conformation is non-productive and cannot bind ATP effectively. Type II inhibitors typically occupy the ATP pocket but also extend into an adjacent allosteric site created by the DFG-out flip. While many multi-targeted kinase inhibitors function as Type II inhibitors, Vimseltinib (DCC-3014) is a potent "switch-control" inhibitor that also targets an inactive conformation of CSF-1R.[5]
Comparative Performance Data
The choice of inhibitor type can significantly impact potency, selectivity, and cellular activity. The following tables summarize quantitative data for representative CSF-1R inhibitors.
Table 1: Biochemical Potency and Selectivity
This table compares the half-maximal inhibitory concentration (IC50) of inhibitors against CSF-1R and other common off-target kinases in cell-free enzymatic assays. Lower values indicate higher potency.
| Inhibitor | Type | CSF-1R IC50 (nM) | c-Kit IC50 (nM) | FLT3 IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Reference(s) |
| Pexidartinib | Type I | 13 - 20 | 10 - 27 | 160 | 350 | [5][7][8][9] |
| ARRY-382 | Selective | 9 | >1000 | >1000 | >1000 | [5][10][11] |
| Vimseltinib | Switch-Control | 3 | >300 | >300 | >300 | [5] |
| Ki20227 | Selective | 2 | 217 | - | 12 | [12] |
Note: ARRY-382 and Ki20227 are potent and selective, often classified functionally with Type I inhibitors due to their ATP-competitive nature.
Table 2: Cellular Activity
This table presents the half-maximal effective concentration (EC50) or growth inhibition (GI50) in cell-based assays, reflecting the inhibitor's ability to penetrate cells and engage the target in a biological context.
| Inhibitor | Cell Line | Assay Type | Cellular Potency (nM) | Reference(s) |
| Pexidartinib | BaF3 (hETV6-CSF1R) | Proliferation (MTS) | 200 | [7] |
| Pexidartinib | Mouse BMDM (CSF-1 induced) | Proliferation (WST-8) | 56 | [7] |
| Imatinib | M-NFS-60 | Proliferation | >10,000 | [13][14] |
| Ki20227 | M-NFS-60 | Phospho-ERK | 2.5 | [13] |
BMDM: Bone Marrow-Derived Macrophages. The data for Imatinib highlights that potent biochemical inhibition does not always translate to cellular activity in proliferation assays.[14]
Key Experimental Protocols
Accurate characterization of inhibitors requires robust and standardized assays. Detailed below are methodologies for three key experiments.
CSF-1R Biochemical Kinase Assay
This assay measures the direct inhibition of CSF-1R enzymatic activity in a cell-free system.
Objective: To determine the IC50 of a test compound against purified CSF-1R kinase.
Principle: The assay measures the transfer of phosphate from ATP to a generic tyrosine substrate. The amount of ADP produced is quantified via a luminescent signal.
Materials:
-
Recombinant human CSF-1R (kinase domain)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, MgCl2, MnCl2, DTT)[15][16]
-
ATP solution (e.g., 500 µM)[15]
-
Test compound serially diluted in DMSO
-
White 96-well or 384-well assay plates
Procedure:
-
Prepare the 1x Kinase Assay Buffer. If desired, add DTT to a final concentration of 1-10 mM.[15]
-
Prepare the Master Mix containing 1x Kinase Assay Buffer, ATP, and the Poly(EY) substrate.
-
Add 12.5 µL of the Master Mix to each well of the assay plate.
-
Add 2.5 µL of the serially diluted test inhibitor or DMSO vehicle control to the appropriate wells.
-
Dilute the CSF-1R enzyme to the desired working concentration in 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the diluted enzyme to each well.
-
Incubate the plate at 30°C for 45-60 minutes.[15]
-
Stop the reaction and measure ADP production by adding 25 µL of ADP-Glo™ Reagent. Incubate for 45 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent, incubate for another 30-45 minutes, and read luminescence on a plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular CSF-1R Phosphorylation Assay (Western Blot)
This assay measures target engagement by quantifying the inhibition of ligand-induced CSF-1R autophosphorylation in whole cells.
Objective: To determine the potency of a compound in blocking CSF-1R signaling.
Materials:
-
CSF-1R expressing cells (e.g., Mono-Mac-1, M-NFS-60, or engineered cells)[18]
-
Cell culture medium with low serum (e.g., 0.1% FBS)
-
Recombinant human or murine CSF-1
-
Test compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-CSF-1R (e.g., Tyr723 or Tyr809), anti-total-CSF-1R, and a loading control (e.g., anti-Actin or anti-Tubulin)[19][20]
-
SDS-PAGE equipment and reagents
-
Chemiluminescent substrate[18]
Procedure:
-
Plate cells and allow them to adhere (if applicable).
-
Serum-starve the cells for 4-24 hours to reduce basal receptor activation.[18]
-
Pre-treat cells with serially diluted concentrations of the test compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 10-100 ng/mL) for 5-20 minutes at 37°C.[18][21]
-
Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[22]
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-CSF-1R) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total CSF-1R and a loading control to ensure equal protein loading.
Cell Proliferation Assay
This assay assesses the functional consequence of CSF-1R inhibition on the growth and survival of CSF-1 dependent cells.
Objective: To measure the GI50 (concentration causing 50% growth inhibition) of a compound.
Materials:
-
CSF-1 dependent cells (e.g., M-NFS-60 murine myeloblastic leukemia cells)[14]
-
Complete growth medium containing CSF-1
-
Test compound
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density in complete growth medium.
-
Add serially diluted concentrations of the test compound. Include wells for "no cell" (background) and "vehicle control" (100% growth).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.[7][10]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTS/MTT, 10 minutes for CellTiter-Glo).
-
Read the absorbance or luminescence on a plate reader.
-
Subtract the background, normalize the data to the vehicle control, and calculate the GI50 value using non-linear regression.
Visualizing Pathways and Workflows
Conclusion and Future Perspectives
The comparative analysis of Type I and Type II CSF-1R inhibitors reveals distinct therapeutic advantages and challenges. Type I inhibitors, which target the active "DFG-in" state, are numerous and include potent and selective agents like Pexidartinib and ARRY-382. Their development is often more straightforward due to their direct competition with ATP.
Type II inhibitors, by binding to the inactive "DFG-out" conformation, can offer superior selectivity by exploiting a less-conserved allosteric pocket adjacent to the ATP site. This can be crucial in minimizing off-target effects, particularly against closely related kinases.
The choice between inhibitor types depends on the therapeutic goal. For indications requiring potent and rapid target suppression, highly selective Type I inhibitors are effective. For chronic conditions or combination therapies where minimizing off-target toxicity is paramount, Type II inhibitors may provide a significant advantage. The experimental protocols and data presented in this guide offer a framework for researchers to rigorously evaluate novel compounds and contribute to the development of next-generation CSF-1R-targeted therapies.
References
- 1. What are CSF-1R antagonists and how do they work? [synapse.patsnap.com]
- 2. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Pexidartinib, CSF1R inhibitor (CAS 1029044-16-3) | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. proqinase.com [proqinase.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phospho-CSF-1R/M-CSF-R (Tyr809) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. CSF1R Protein Expression in Reactive Lymphoid Tissues and Lymphoma: Its Relevance in Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Macrophage Depletion by c-Fms-IN-8 with Flow Cytometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of c-Fms-IN-8, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R or c-Fms), with other common macrophage depletion methods. It includes detailed experimental protocols for validating macrophage depletion using flow cytometry, alongside supporting data and visualizations to aid in experimental design and interpretation.
This compound is a type II inhibitor of the c-Fms kinase with an in vitro IC50 of 9.1 nM.[1][2][3] By targeting c-Fms, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of most tissue macrophages, this compound offers a targeted approach to macrophage depletion.[4][5] This guide will use data from functionally similar, well-characterized c-Fms inhibitors like PLX5622 and GW2580 to illustrate the expected in vivo performance of potent c-Fms inhibitors, due to the limited availability of published in vivo data specifically for this compound.
Mechanism of Action: c-Fms Signaling Pathway
c-Fms is a receptor tyrosine kinase that, upon binding its ligands CSF-1 (colony-stimulating factor 1) or IL-34, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain.[5][6] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the PI3K/AKT and MAPK/ERK pathways, which are essential for macrophage survival and proliferation. This compound, as a type II inhibitor, binds to the kinase domain and stabilizes an inactive conformation of the receptor, thereby blocking these vital downstream signals and leading to apoptosis of macrophages.
Comparison of Macrophage Depletion Methods
The choice of macrophage depletion agent depends on the specific experimental requirements, such as the target tissue, desired specificity, and duration of depletion. Below is a comparison of c-Fms inhibitors with other widely used methods.
| Method | Mechanism of Action | Target Cells | Onset & Duration | Advantages | Disadvantages |
| c-Fms Inhibitors (e.g., this compound, PLX5622) | Inhibition of c-Fms (CSF1R) kinase activity, inducing apoptosis in dependent cells.[7] | c-Fms expressing cells, primarily macrophages and their progenitors. Highly effective on resident macrophages in various tissues.[8] | Rapid onset (days). Depletion is maintained with continuous administration; recovery upon withdrawal.[9] | High specificity for c-Fms dependent macrophages; oral bioavailability is common; reversible. | May not deplete all macrophage subsets equally; potential off-target effects on other kinases at high concentrations.[7] |
| Clodronate Liposomes | Phagocytosis of liposomes containing clodronate, which induces apoptosis upon release in the cytoplasm.[10][11][12] | Phagocytic cells, primarily macrophages. Also affects dendritic cells and monocytes.[8] | Rapid onset (24-48 hours).[11] Repopulation begins within a week.[11] | Highly effective and widely used; well-established protocols.[13][14] | Lacks specificity for macrophage subsets; can affect other phagocytic cells; route of administration influences tissue targeting. |
| Antibody-Mediated Depletion (e.g., anti-CSF1R) | Blocking of the CSF1R, preventing ligand binding and signaling, leading to apoptosis. | c-Fms expressing cells. | Onset within days. Duration depends on antibody half-life and dosing regimen. | High specificity for the target receptor. | Potential for immunogenicity; cost; may not completely ablate cells. |
| Genetic Models (e.g., Csf1r-KO, CD11b-DTR) | Genetic deletion of the Csf1r gene or expression of a diphtheria toxin receptor (DTR) under a macrophage-specific promoter. | Specific cell lineages (e.g., all Csf1r-dependent cells or CD11b+ cells). | Constitutive depletion (KO models) or inducible depletion upon toxin administration (DTR models). | Highest specificity; allows for cell-type-specific and temporally controlled depletion. | Time-consuming and expensive to generate and maintain; potential developmental defects; DTR models require toxin administration which can have off-target effects. |
Experimental Workflow for Macrophage Depletion and Validation
Validating the extent of macrophage depletion is critical for interpreting experimental results. Flow cytometry is the gold standard for this purpose, providing quantitative, single-cell data on the targeted cell population.
Detailed Experimental Protocols
In Vivo Macrophage Depletion with a c-Fms Inhibitor
Note: The following protocol is a general guideline based on the use of similar selective CSF1R inhibitors (e.g., PLX5622). The optimal dose and formulation for this compound must be determined empirically.
-
Materials:
-
This compound
-
Vehicle (e.g., as recommended by the manufacturer, often a mix of DMSO, Tween 80, and saline)
-
Experimental animals (e.g., C57BL/6 mice)
-
Oral gavage needles or formulation for medicated chow
-
-
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of dosing, dilute the stock solution to the final concentration in the appropriate vehicle. For administration in chow, the inhibitor is typically formulated into the feed by a specialized provider.
-
Administration:
-
Oral Gavage: Administer the this compound solution to mice via oral gavage once or twice daily. Doses for similar compounds like GW2580 have been reported around 80 mg/kg.
-
Medicated Chow: Provide mice with chow containing the inhibitor ad libitum. A common dose for PLX5622 is 1200 ppm in chow.[9]
-
-
Treatment Duration: Continue administration for the desired period. Significant depletion of resident macrophages is often observed within 7-14 days of continuous treatment.[8][9]
-
Controls: Administer a vehicle-only solution or control chow to a parallel group of animals.
-
Validation of Macrophage Depletion by Flow Cytometry
-
Materials:
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 2 mM EDTA)
-
Red Blood Cell (RBC) Lysis Buffer
-
70 µm cell strainers
-
Fc Block (e.g., anti-CD16/32 antibody)
-
Fluorescently conjugated antibodies (see table below)
-
Live/Dead stain (e.g., Zombie Aqua™, Propidium Iodide)
-
Flow cytometer
-
-
Procedure:
-
Tissue Processing:
-
Euthanize mice and perfuse with cold PBS to remove circulating blood cells.
-
Harvest tissues of interest (e.g., spleen, liver, peritoneal cavity).
-
Mechanically dissociate the tissue (e.g., mash spleen through a cell strainer) or enzymatically digest (e.g., liver with collagenase) to create a single-cell suspension.
-
For peritoneal macrophages, perform a peritoneal lavage with cold PBS.
-
-
Cell Preparation:
-
Pellet the cells by centrifugation and resuspend in FACS buffer.
-
If necessary, treat with RBC Lysis Buffer to remove erythrocytes.
-
Count viable cells using a hemocytometer or automated cell counter.
-
-
Antibody Staining:
-
Aliquot approximately 1-2 x 10^6 cells per tube.
-
Stain with a Live/Dead dye according to the manufacturer's protocol to exclude non-viable cells from the analysis.
-
Block Fc receptors by incubating cells with Fc Block for 10-15 minutes on ice.
-
Add the cocktail of fluorescently conjugated primary antibodies (see panel below) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer by centrifugation.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using the Live/Dead stain.
-
Gate on hematopoietic cells using CD45.
-
From the CD45+ population, identify macrophages using canonical markers such as CD11b and F4/80. For example, a common gating strategy for splenic macrophages is CD45+CD11b+F4/80+.
-
Quantify the percentage of macrophages within the total live, single, CD45+ cell population and compare between treated and control groups.
-
-
-
Recommended Antibody Panel for Murine Macrophage Identification
| Marker | Fluorochrome | Purpose |
| Live/Dead Stain | e.g., Zombie Aqua™ | Exclude dead cells |
| CD45 | e.g., BUV395 | Pan-leukocyte marker |
| CD11b | e.g., APC-Cy7 | Myeloid marker, highly expressed on macrophages |
| F4/80 | e.g., PE | Mature macrophage marker |
| Ly6G | e.g., FITC | Neutrophil marker (for exclusion) |
| Ly6C | e.g., PerCP-Cy5.5 | Monocyte marker, helps distinguish inflammatory monocytes from resident macrophages |
| CD206 (MMR) | e.g., APC | M2-like macrophage marker |
| MHC Class II | e.g., BV605 | Antigen presentation marker, can indicate activation state |
Logical Comparison of Depletion Mechanisms
The different approaches to macrophage depletion can be categorized by their fundamental mechanism of action, which dictates their specificity and application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. mybiosource.com [mybiosource.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Colony-stimulating factor-1 receptor (c-fms) [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encapsula.com [encapsula.com]
- 13. Depleting Macrophages In Vivo with Clodronate-Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Depleting Macrophages In Vivo with Clodronate-Liposomes | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of the c-Fms inhibitor, c-Fms-IN-8, against the closely related receptor tyrosine kinases (RTKs) KIT and Platelet-Derived Growth Factor Receptor (PDGFR). Due to the structural homology within the kinase domains of these RTKs, understanding the selectivity profile of an inhibitor is crucial for predicting its biological effects and potential off-target toxicities. This document summarizes the available quantitative data, outlines typical experimental protocols for assessing kinase inhibition, and provides visual representations of the relevant signaling pathways and experimental workflows.
Executive Summary
Data Presentation: Inhibitor Specificity Comparison
The following table summarizes the inhibitory activity of this compound against its primary target and provides data for other c-Fms inhibitors to illustrate typical selectivity profiles against related RTKs.
| Inhibitor | c-Fms (CSF1R) IC50 (nM) | c-KIT IC50 (nM) | PDGFRβ IC50 (nM) | Reference |
| This compound | 0.8 / 9.1 | Not Publicly Available | Not Publicly Available | [1] |
| Pexidartinib (PLX3397) | 17 | 13 | 370 | |
| Sotuletinib (BLZ945) | 1 | >3200 | >4800 | [2] |
| Edicotinib (JNJ-40346527) | 3.2 | 20 | Not Reported | [1] |
| Vimseltinib (DCC-3014) | <10 | 100-1000 | >1000 | [1][3] |
| Linifanib (ABT-869) | 3 | 4 (KDR) | 66 | [1] |
| Chiauranib | 1-9 | 1-9 | 1-9 (PDGFRα) | [1] |
| Pazopanib | 146 | 74 | 84 | [3] |
Note: IC50 values can vary between different studies due to variations in experimental conditions.
Experimental Protocols
The determination of inhibitor specificity against a panel of kinases is a critical step in drug discovery. A standard methodology for this is the in vitro kinase inhibition assay.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines the general steps for assessing the inhibitory activity of a compound against a panel of receptor tyrosine kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against c-Fms, KIT, and PDGFR.
Materials:
-
Recombinant human kinase enzymes (c-Fms, KIT, PDGFRβ)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled for detection systems like ADP-Glo™.
-
Test compound (this compound) at various concentrations.
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT).
-
96-well plates.
-
Detection reagents (e.g., scintillation fluid for radiometric assays, luminescence reagents for ADP-Glo™).
-
Plate reader (scintillation counter or luminometer).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific recombinant kinase, and the kinase substrate.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The concentration of ATP is typically kept at or near the Km value for each kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction, for example, by adding a stop solution (e.g., EDTA for chelation of Mg²⁺).
-
Detection: Measure the kinase activity.
-
Radiometric Assay: Transfer the reaction mixture to a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Add reagents that convert the ADP generated by the kinase reaction into a luminescent signal, which is then measured using a luminometer.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the downstream signaling cascades initiated by the activation of c-Fms, KIT, and PDGFR. Understanding these pathways is essential for predicting the cellular consequences of inhibiting these receptors.
Caption: c-Fms (CSF1R) Signaling Pathway.
Caption: KIT Receptor Signaling Pathway.
Caption: PDGFR Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the specificity of a kinase inhibitor.
Caption: Kinase Inhibitor Specificity Profiling Workflow.
Conclusion
This compound is a highly potent inhibitor of c-Fms. While its detailed selectivity profile against related RTKs like KIT and PDGFR is not extensively documented in publicly available sources, the data on comparable c-Fms inhibitors suggest that achieving high selectivity is possible. For a definitive assessment of this compound's specificity, researchers should consider performing comprehensive kinase profiling assays as outlined in this guide. Such data is critical for the accurate interpretation of experimental results and for the advancement of targeted therapeutic strategies.
References
Safety Operating Guide
Proper Disposal of c-Fms-IN-8: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must adhere to specific procedures for the proper disposal of c-Fms-IN-8, a potent kinase inhibitor. This document outlines the necessary steps to ensure safe handling and disposal in a laboratory setting.
When handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While specific formulations may vary, the general principles for the disposal of this and similar chemical compounds involve preventing environmental contamination and ensuring personnel safety.
Disposal Procedures for this compound
Proper disposal of this compound, whether in solid form or in solution, is contingent on its classification as a hazardous chemical waste. Laboratory personnel must handle and dispose of this compound in accordance with institutional, local, and national regulations for hazardous materials.
Solid Waste:
-
Collection: Collect waste this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal contractor.
Liquid Waste:
-
Solvent Considerations: this compound is often dissolved in solvents such as DMSO. The disposal method must account for both the compound and the solvent.
-
Collection: Collect all liquid waste containing this compound, including unused solutions and rinsates, in a designated, leak-proof, and sealed hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical names of all constituents (e.g., this compound, DMSO), and their approximate concentrations.
-
Storage: Store the liquid waste container in a secondary containment bin in a designated hazardous waste accumulation area.
Empty Containers:
Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, though institutional guidelines should be followed.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
